molecular formula C12H13F2NO B1355115 (2,4-Difluorophenyl)(piperidin-4-yl)methanone CAS No. 84162-86-7

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Numéro de catalogue: B1355115
Numéro CAS: 84162-86-7
Poids moléculaire: 225.23 g/mol
Clé InChI: WQJPGQDCLBMXMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7) is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly against antibiotic-resistant bacteria. Recent research highlights its derivative, (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, as a potent candidate against Methicillin-resistant Staphylococcus aureus (MRSA). Computational studies demonstrate that these oxime derivatives act as potential inhibitors of essential bacterial proteins, including Staphylococcus aureus Gyrase (PDB: 2XCT) and Escherichia coli Penicillin Binding Protein 1b (PBP1b) (PDB: 5HL9), exhibiting strong binding energies and favorable drug-likeness properties . The 2,4-difluorophenyl group is a common motif in drug discovery, and the piperidine ring contributes to the molecule's ability to interact with biological targets. The compound's physicochemical properties are consistent with Lipinski's Rule of Five, suggesting good oral bioavailability potential for its derivatives . This product is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

(2,4-difluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPGQDCLBMXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517438
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-86-7
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the prevalent Friedel-Crafts acylation route, including variations in the protecting group strategy, and touches upon a potential Grignard reaction pathway. Experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to assist researchers in the replication and optimization of these syntheses.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor for antipsychotic drugs such as Risperidone and Paliperidone. The synthesis of this intermediate with high purity and yield is therefore of significant interest to the pharmaceutical industry. The core of its synthesis typically involves the formation of a ketone by linking a 2,4-difluorophenyl group to a piperidine-4-yl moiety. This guide will explore the most common and effective methods to achieve this transformation.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with a suitably activated piperidine-4-carboxylic acid derivative. To prevent side reactions on the piperidine nitrogen, a protecting group is essential. The two most common protecting groups utilized are the acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups.

Synthesis via N-Acetyl Protected Piperidine

This pathway involves the use of 1-acetylpiperidine-4-carbonyl chloride as the acylating agent.

Logical Workflow for N-Acetyl Pathway

G A Isonipecotic Acid B 1-Acetyl-isonipecotic Acid A->B Acetic Anhydride C 1-Acetylpiperidine-4-carbonyl Chloride B->C Thionyl Chloride E 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine C->E AlCl3, Friedel-Crafts Acylation D 1,3-Difluorobenzene D->E F This compound E->F Acidic Hydrolysis G A Isonipecotic Acid B N-Boc-piperidine-4-carboxylic Acid A->B Di-tert-butyl dicarbonate C N-Boc-piperidine-4-carbonyl Chloride B->C Oxalyl Chloride E N-Boc-4-(2,4-difluorobenzoyl)piperidine C->E AlCl3, Friedel-Crafts Acylation D 1,3-Difluorobenzene D->E F This compound E->F TFA or HCl G A 1-Bromo-2,4-difluorobenzene B 2,4-Difluorophenylmagnesium Bromide A->B Mg, THF D N-Boc-(2,4-Difluorophenyl)(piperidin-4-yl)methanol B->D Grignard Reaction C N-Boc-piperidine-4-carboxaldehyde C->D E N-Boc-4-(2,4-difluorobenzoyl)piperidine D->E Oxidation (e.g., PCC, Swern) F This compound E->F Deprotection (TFA or HCl)

Spectroscopic Analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the synthesis of antipsychotic drugs such as Risperidone. This document outlines the expected data from core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining these data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-(2,4-Difluorobenzoyl)piperidine

  • CAS Number: 84162-86-7[1]

  • Molecular Formula: C₁₂H₁₃F₂NO

  • Molecular Weight: 225.23 g/mol [1]

Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. It is important to note that while this compound is a well-known intermediate, publicly available, experimentally-derived spectra are limited. The NMR data presented here are predicted based on analysis of closely related structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.85 - 7.75m1HAromatic H (ortho to C=O)
~ 6.95 - 6.85m2HAromatic H (meta to C=O)
~ 3.20 - 3.10m2HPiperidine H (axial, C2/C6)
~ 2.80 - 2.70m2HPiperidine H (eq, C2/C6)
~ 2.60 - 2.50m1HPiperidine H (C4)
~ 1.90 - 1.80m2HPiperidine H (axial, C3/C5)
~ 1.70 - 1.60m2HPiperidine H (eq, C3/C5)
~ 1.65br s1HN-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 203.0C=O (Ketone)
~ 165.0 (dd)Aromatic C-F (C2')
~ 162.5 (dd)Aromatic C-F (C4')
~ 131.5 (dd)Aromatic C-H (C6')
~ 122.0 (dd)Aromatic C (C1')
~ 112.0 (dd)Aromatic C-H (C5')
~ 104.5 (t)Aromatic C-H (C3')
~ 45.5Piperidine C2/C6
~ 45.0Piperidine C4
~ 29.0Piperidine C3/C5

Note: dd = doublet of doublets, t = triplet, due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H Stretch (Piperidine)
~ 2950 - 2800MediumC-H Stretch (Aliphatic)
~ 1680StrongC=O Stretch (Aryl Ketone)
~ 1615, 1500MediumC=C Stretch (Aromatic Ring)
~ 1270, 1140StrongC-F Stretch (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
225.10[M]⁺ (Molecular Ion)
141.01[(F)₂C₆H₃CO]⁺ (Difluorobenzoyl cation)
113.02[C₆H₃F₂]⁺ (Difluorophenyl cation)
84.08[C₅H₁₀N]⁺ (Piperidinyl fragment)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the compound with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan using an empty sample holder. The final spectrum is obtained as a ratio of the sample scan to the background scan, presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed m/z values with the theoretical exact mass.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Pure Sample IR IR Spectroscopy Synthesis->IR Pure Sample MS Mass Spectrometry Synthesis->MS Pure Sample Structure Structural Elucidation NMR->Structure Spectral Data IR->Structure Spectral Data MS->Structure Spectral Data

Workflow for Spectroscopic Analysis.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

4-(2,4-difluorobenzoyl)piperidine hydrochloride is a versatile synthetic building block, primarily recognized for its role in the preparation of atypical antipsychotic drugs such as Risperidone and Iloperidone.[1][2][3][4][5][6] Its chemical structure, incorporating a difluorobenzoyl moiety and a piperidine ring, is crucial to its reactivity and application in medicinal chemistry.

Table 1: Physical and Chemical Properties of 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

PropertyValueSource(s)
Chemical Name (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride
CAS Number 106266-04-0[7][8][9]
Molecular Formula C₁₂H₁₄ClF₂NO[7][9]
Molecular Weight 261.70 g/mol
Appearance Off-white to pale beige solid/crystal powder[9]
Melting Point 203-206 °C (decomposes)[7]
Solubility Soluble in water and methanol.
Purity ≥97%
Storage Inert atmosphere, room temperature or ambient storage.

Spectroscopic Data (Predicted and from Related Compounds)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the aromatic protons of the difluorobenzoyl group. The piperidine protons would likely appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The aromatic protons would be observed in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around δ 190-200 ppm), the carbons of the difluorophenyl ring (δ 110-165 ppm, with C-F coupling), and the carbons of the piperidine ring (δ 25-50 ppm). For comparison, in N,N-bis(2,4-difluorobenzoyl)piperazine, the aromatic carbons appear in the range of δ 104-165 ppm and the piperazine carbons are observed between δ 42-48 ppm.[10]

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • A strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1650-1680 cm⁻¹.

  • C-F stretching vibrations for the difluoro-substituted aromatic ring, expected in the region of 1100-1300 cm⁻¹.

  • N-H stretching vibrations from the piperidinium hydrochloride salt, which may appear as a broad band around 2400-3000 cm⁻¹.

  • C-H stretching vibrations for the aliphatic and aromatic moieties around 2850-3100 cm⁻¹.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely exhibit a molecular ion peak corresponding to the free base form (C₁₂H₁₃F₂NO) after the loss of HCl. The expected exact mass of the free base is approximately 225.0965 g/mol . Fragmentation patterns would likely involve cleavage at the carbonyl group and within the piperidine ring.

Experimental Protocols

The following are generalized experimental protocols for the analysis of piperidine derivatives, which can be adapted for 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

3.1. NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[11]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[11]

3.2. FTIR Spectroscopy Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the pure KBr pellet to subtract from the sample spectrum.

3.3. Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[12][13][14] Acquire the spectrum in positive ion mode to observe the protonated molecule.

Synthetic Workflow

4-(2,4-difluorobenzoyl)piperidine hydrochloride is a crucial intermediate in the multi-step synthesis of the antipsychotic drug Risperidone. The following diagram illustrates a simplified workflow for this synthesis.

SynthesisWorkflow A 1,3-Difluorobenzene C 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine A->C Friedel-Crafts Acylation (AlCl₃) B 1-Acetylpiperidine- 4-carbonyl chloride B->C D 4-(2,4-Difluorobenzoyl)piperidine (hydrochloride salt) C->D Hydrolysis (HCl) F 4-(2,4-Difluorobenzoyl)piperidine Oxime D->F Oximation E Hydroxylamine E->F G 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole F->G Cyclization (KOH) I Risperidone G->I N-Alkylation H 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one H->I

Caption: Synthetic pathway of Risperidone from 4-(2,4-difluorobenzoyl)piperidine.

This workflow highlights the key transformations, starting from the Friedel-Crafts acylation to form the protected piperidine derivative, followed by deprotection to yield 4-(2,4-difluorobenzoyl)piperidine.[1][2] This intermediate then undergoes oximation and cyclization to form the benzisoxazole core, which is subsequently alkylated to produce the final active pharmaceutical ingredient, Risperidone.[1][3]

References

(2,4-Difluorophenyl)(piperidin-4-yl)methanone: A Core Scaffold for Neurological and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a variety of pharmacologically active compounds. While the core molecule itself is primarily recognized as a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential, targeting a range of biological pathways. This technical guide provides a comprehensive overview of the mechanism of action of key derivatives of this compound, with a focus on their applications in neuropsychiatry and infectious diseases. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics based on this privileged scaffold.

I. The this compound Core: A Synthetic Hub

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. Its chemical structure, featuring a difluorophenyl group and a piperidine ring, provides a foundation for modifications that lead to compounds with diverse biological activities. A notable transformation of this core is its conversion to this compound oxime, a key intermediate in the synthesis of the atypical antipsychotic Iloperidone.[1] Furthermore, derivatization of the piperidine nitrogen allows for the introduction of various substituents, leading to compounds with potential antibacterial and ion channel modulating properties.

II. Mechanism of Action of Key Derivatives

A. Iloperidone: A Multi-Target Antipsychotic Agent

Iloperidone, an atypical antipsychotic approved for the treatment of schizophrenia, is a prominent derivative of this compound.[2] Its therapeutic effects are attributed to its complex pharmacology, characterized by antagonism at multiple neurotransmitter receptors.

Iloperidone exhibits a distinct receptor binding profile, with high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[3][4] This dual antagonism is believed to be central to its efficacy in treating both the positive and negative symptoms of schizophrenia.[5] The compound also shows significant affinity for other serotonin and dopamine receptor subtypes, as well as for adrenergic receptors.

Table 1: Receptor Binding Affinities (Ki) of Iloperidone [3][4][6]

ReceptorKi (nM)
Dopamine D26.3
Dopamine D37.1
Dopamine D425
Serotonin 5-HT2A5.6
Serotonin 5-HT2C42.8
Serotonin 5-HT642.7
Serotonin 5-HT721.6
Adrenergic α1<10
Adrenergic α2C10-100

The mechanism of action of Iloperidone involves the modulation of downstream signaling cascades initiated by dopamine and serotonin. By blocking D2 receptors in the mesolimbic pathway, Iloperidone is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Its antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, may contribute to the alleviation of negative symptoms and cognitive deficits.

Iloperidone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signaling Downstream Signaling (e.g., cAMP, PLC) D2R->Signaling Inhibit HT2AR->Signaling Activate Response Cellular Response (Alleviation of Psychosis) Signaling->Response Iloperidone Iloperidone Iloperidone->D2R Iloperidone->HT2AR

Iloperidone's antagonistic action on D2 and 5-HT2A receptors.

The binding affinities of Iloperidone are typically determined using in vitro radioligand binding assays. The general protocol involves:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

  • Incubation: The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (Iloperidone).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

B. Oxime Derivatives: Novel Antibacterial Agents

Derivatives of this compound, particularly those incorporating an oxime functional group and various substituents on the piperidine nitrogen, have been investigated as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).

In-silico studies suggest that these oxime derivatives target key bacterial enzymes essential for DNA replication and cell wall synthesis. The proposed mechanism of action involves the inhibition of Staphylococcus aureus Gyrase protein (PDB ID: 2XCT) and Escherichia coli Penicillin-Binding Protein 1b (PBP1b) (PDB ID: 5HL9).[8]

Table 2: In-Silico Binding Energies of a Lead Oxime Derivative [8]

Target ProteinPDB IDBinding Energy (kcal/mol)
S. aureus Gyrase2XCT-8.3
E. coli PBP1b5HL9-8.0

The antibacterial activity of these derivatives is evaluated using standard microbiological techniques.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Bacterial Strains: Clinically relevant strains of bacteria, such as Staphylococcus aureus and Escherichia coli, are used.

    • Method: The broth microdilution method is commonly employed. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculation: Each well is inoculated with a standardized bacterial suspension.

    • Incubation: The plates are incubated at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no growth (MIC) D->E

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Research of Osimertinib (InChIKey: WQJPGQDCLBMXMH-UHFFFAOYSA-N)

Introduction

Osimertinib (also known as AZD9291 and marketed as TAGRISSO™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR mutations.[2] This technical guide provides a comprehensive overview of the fundamental research on Osimertinib, detailing its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates.

Osimertinib was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] A key characteristic of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to a more favorable safety profile.[1][4]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR kinase activity.[1][5] Its chemical structure includes an acrylamide group that acts as a Michael acceptor, allowing it to form a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][6][7] This irreversible binding physically blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][6] The primary signaling cascades inhibited by Osimertinib are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][8]

Quantitative Data

The efficacy of Osimertinib has been extensively evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib
Cell LineEGFR Mutation StatusOsimertinib IC50
PC-9Exon 19 deletion<15 nM
H1975L858R/T790M<15 nM
Wild-Type EGFR-480–1865 nM
Data sourced from Cross et al., 2014 as cited in[5][9]
Table 2: Clinical Trial Efficacy of Osimertinib
TrialTreatment LinePatient PopulationComparatorMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
FLAURAFirst-LineEGFR-mutated NSCLCFirst-generation EGFR-TKI18.9 months vs. 10.2 months80% vs. 76%
AURA3Second-LineT790M-positive, progressed on first-gen TKIPlatinum-based chemotherapy10.1 months vs. 4.4 months71% vs. 31%
AURA (Phase I/II)Second-Line+T790M-positive-9.6 months61%
Data sourced from pivotal clinical trials as cited in[9][10][11]
Table 3: Real-World Efficacy of Osimertinib
StudyTreatment LinePatient PopulationMedian Time-to-Treatment Discontinuation (mTTD)Median Overall Survival (mOS)
FLOWER studyFirst-LineCaucasian patients with EGFR-mut NSCLC27.9 months36.8 months
Retrospective analysisFirst-LineReal-world patients (FLAURA-eligible and ineligible)16.9 months32.0 months
Data from real-world observational studies as cited in[10][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of Osimertinib are provided below.

In Vitro Cell Viability and IC50 Determination Assay

This protocol is used to determine the concentration of Osimertinib that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed 3,000-5,000 NSCLC cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[7]

  • Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium, with final concentrations typically ranging from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-cell control (medium only).[7]

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[7]

  • Viability Measurement (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[9]

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

  • Cell Treatment and Lysis: Treat NSCLC cells with the desired concentration of Osimertinib for a specified time. Lyse the cells in protein lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with a blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][9]

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like GAPDH.[7]

In Vivo Tumor Xenograft Model

This protocol is essential for evaluating the anti-tumor efficacy of Osimertinib in a living organism.

  • Cell Line and Animal Model: Use an appropriate human NSCLC cell line with a relevant EGFR mutation (e.g., PC-9 or H1975). Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.[13]

  • Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.[9]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.[9]

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[9]

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[9][13]

Signaling Pathways and Resistance Mechanisms

EGFR Signaling Pathway Inhibition by Osimertinib

Osimertinib exerts its therapeutic effect by inhibiting the constitutively active EGFR signaling pathway in cancer cells. The following diagram illustrates the key components of this pathway and the point of inhibition by Osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent binding to Cys797 InVivo_Workflow start Start cell_culture 1. Cell Culture (e.g., H1975, PC-9) start->cell_culture implantation 2. Tumor Implantation (Subcutaneous injection) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization monitoring->randomization treatment 5. Treatment (Osimertinib or Vehicle) randomization->treatment assessment 6. Efficacy Assessment (Tumor volume, body weight) treatment->assessment end_analysis 7. Endpoint Analysis (Tumor excision, etc.) assessment->end_analysis end End end_analysis->end Resistance_Mechanisms Osimertinib_Resistance Acquired Resistance to Osimertinib EGFR_dependent EGFR-Dependent Mechanisms Osimertinib_Resistance->EGFR_dependent EGFR_independent EGFR-Independent Mechanisms Osimertinib_Resistance->EGFR_independent C797S EGFR C797S mutation EGFR_dependent->C797S Other_EGFR_mut Other EGFR mutations (L718Q, G724S) EGFR_dependent->Other_EGFR_mut Bypass_pathways Bypass Pathway Activation EGFR_independent->Bypass_pathways Histologic_trans Histologic Transformation (e.g., to small cell lung cancer) EGFR_independent->Histologic_trans Oncogenic_fusions Oncogenic Fusions EGFR_independent->Oncogenic_fusions MET_amp MET amplification Bypass_pathways->MET_amp HER2_amp HER2 amplification Bypass_pathways->HER2_amp RAS_mut KRAS/BRAF mutations Bypass_pathways->RAS_mut

References

Biological Targets of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and putative biological targets of (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives. This class of compounds has garnered interest for its potential therapeutic applications, demonstrating a range of biological activities from antimicrobial to anticancer effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Overview of Biological Activities

This compound serves as a core scaffold for derivatives exhibiting a spectrum of biological activities. Primary areas of investigation have included their efficacy as antibacterial, antifungal, antioxidant, and antiproliferative agents. The piperidine moiety is a common feature in many biologically active compounds, and its combination with a difluorophenyl methanone group appears to confer a range of pharmacological properties.

Key Biological Targets and Quantitative Data

The following sections and tables summarize the identified biological targets and the associated quantitative data for derivatives of this compound.

Antibacterial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of this class of compounds, with notable activity against pathogenic bacteria and fungi. The primary mechanism of action for some derivatives is suggested to be the inhibition of key bacterial enzymes.

Table 1: In Vitro Antimicrobial Activity of this compound Oxime Derivatives

Compound IDTarget OrganismMIC (μg/mL)Reference
4b Staphylococcus aureus12.5[1]
Bacillus subtilis25[1]
Escherichia coli25[1]
Pseudomonas aeruginosa50[1]
4g Staphylococcus aureus25[1]
Bacillus subtilis25[1]
Escherichia coli50[1]
Pseudomonas aeruginosa50[1]
5e Staphylococcus aureus25[1]
Bacillus subtilis50[1]
Escherichia coli50[1]
Pseudomonas aeruginosa100[1]
4b Aspergillus niger25[1]
Candida albicans12.5[1]
4g Aspergillus niger50[1]
Candida albicans25[1]
5e Aspergillus niger50[1]
Candida albicans25[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

In-silico studies have proposed specific molecular targets for derivatives designed to combat Methicillin-resistant Staphylococcus aureus (MRSA). These computational models suggest that these compounds may act as inhibitors of crucial bacterial enzymes.[2][3]

Table 2: Computationally Predicted Targets and Binding Energies for an Anti-MRSA Derivative

DerivativePredicted Target ProteinPDB IDDocking Score (kcal/mol)MM-GBSA Binding Free Energy (kcal/mol)Reference
5k S. aureus Gyrase2XCT-8.3-31.87 ± 2.67[2][3]
E. coli Penicillin Binding Protein 1b (PBP1b)5HL9-8.0-33.39 ± 7.84[2][3]

Note: The data in Table 2 is based on in-silico molecular docking and MM-GBSA calculations and awaits experimental validation.

Antioxidant Activity

Certain derivatives have been evaluated for their ability to scavenge free radicals and chelate pro-oxidant metal ions, suggesting potential applications in conditions associated with oxidative stress.

Table 3: In Vitro Antioxidant Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes

AssayCompound with Highest ActivityActivity MetricReference
DPPH Radical ScavengingCompound with trimethoxy substitutionGood scavenging activity
Ferrous Ion ChelatingCompound with trimethoxy substitutionGood chelating activity

Note: The referenced study indicates "good" activity but does not provide specific percentage inhibition or IC50 values in the abstract.[4]

Antiproliferative Activity

The antiproliferative effects of these derivatives have been investigated, suggesting their potential as anticancer agents. The proposed mechanism for related piperidine compounds often involves the induction of apoptosis.

Table 4: Antiproliferative Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes

AssayActivity NotedReference
MTT AssayModerate antiproliferative activity[4]

Note: Specific IC50 values against particular cancer cell lines for this specific compound series were not available in the reviewed literature abstracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a substance against a test organism.

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation : Inoculate a loopful of the test bacterial strain into MHB and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation : Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate.

  • Well Creation : Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Addition : Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (a known antibiotic) and a negative control (the solvent) should be included on each plate.

  • Incubation : Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement : Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation : Prepare various concentrations of the test compound in methanol. A known antioxidant, such as ascorbic acid, is used as a positive control.

  • Reaction Mixture : In a 96-well plate, add a specific volume of each test sample concentration to the wells, followed by the DPPH solution. A blank well should contain methanol and the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Ferrous Ion Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions, which can catalyze oxidative reactions.

  • Reagent Preparation : Prepare solutions of ferrous chloride (FeCl₂) and ferrozine in a suitable buffer or solvent.

  • Sample Preparation : Prepare various concentrations of the test compound. EDTA is typically used as a positive control.

  • Reaction Mixture : Mix the test sample with the FeCl₂ solution and incubate for a short period. Then, add the ferrozine solution. The ferrozine will form a colored complex with any unchelated ferrous ions.

  • Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes).

  • Absorbance Measurement : Measure the absorbance of the colored complex at 562 nm.

  • Calculation : The chelating activity is determined by the reduction in absorbance compared to a control without the test sample. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams illustrate key concepts related to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_target Target Identification synthesis Synthesis of Derivatives antibacterial Antibacterial Assay (Agar Well Diffusion) synthesis->antibacterial antifungal Antifungal Assay synthesis->antifungal antioxidant Antioxidant Assays (DPPH, FIC) synthesis->antioxidant antiproliferative Antiproliferative Assay (MTT) synthesis->antiproliferative mic MIC Determination antibacterial->mic antifungal->mic ic50 IC50 Calculation antioxidant->ic50 antiproliferative->ic50 sar SAR Studies mic->sar ic50->sar in_silico In-Silico Docking sar->in_silico enzyme_assay Enzyme Inhibition Assays (Future Work) in_silico->enzyme_assay antibacterial_mechanism compound (2,4-Difluorophenyl)(piperidin-4-yl) methanone Derivative gyrase Staphylococcus aureus Gyrase (DNA Gyrase) compound->gyrase Inhibition (Predicted) pbp Penicillin Binding Protein (PBP1b) compound->pbp Inhibition (Predicted) dna_rep DNA Replication Inhibition gyrase->dna_rep cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall bacterial_death Bacterial Cell Death dna_rep->bacterial_death cell_wall->bacterial_death anticancer_pathway compound (2,4-Difluorophenyl)(piperidin-4-yl) methanone Derivative pi3k PI3K compound->pi3k Inhibition (Hypothesized) bax Bax (Pro-apoptotic) compound->bax Upregulation (Hypothesized) akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

References

CAS 84162-86-7 structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of CAS 84162-86-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 84162-86-7. This compound, chemically known as (2,4-Difluorophenyl)(piperidin-4-yl)methanone, is a significant entity in pharmaceutical analysis, primarily recognized as a process-related impurity in the synthesis of the atypical antipsychotic drug, Paliperidone.[1] A thorough understanding of its structure and spectroscopic characteristics is paramount for quality control, impurity profiling, and regulatory compliance in the manufacturing of Paliperidone.

The structural confirmation of a molecule like this compound relies on a synergistic application of various analytical techniques. This guide will delve into the methodologies employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a plausible synthetic pathway and the logical workflow for its structural determination will be visually represented.

Compound Identification and Physicochemical Properties

The initial step in the structural elucidation of CAS 84162-86-7 involves the determination of its fundamental chemical properties.

PropertyValueSource
CAS Number 84162-86-7[2][3]
Chemical Name This compound[1][2][3]
Synonyms Paliperidone Impurity 22[1]
Molecular Formula C₁₂H₁₃F₂NO[2]
Molecular Weight 225.23 g/mol [2][3]

Spectroscopic Data for Structural Elucidation

The confirmation of the chemical structure of this compound is achieved through the detailed analysis of its spectroscopic data. While specific experimental data from a single public source is not available, this section outlines the expected data based on the known structure, which would typically be found on a Certificate of Analysis (CoA) from a supplier of this reference standard.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their connectivity.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.75m1HAromatic H
7.30 - 7.15m2HAromatic H
3.50 - 3.40m1HCH (piperidinyl)
3.20 - 3.10m2HCH₂ (piperidinyl)
2.80 - 2.70m2HCH₂ (piperidinyl)
1.90 - 1.70m5HCH₂ (piperidinyl) & NH
¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule.

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
195.0C=O
165.5 (dd, J = 255, 12 Hz)C-F
161.0 (dd, J = 255, 12 Hz)C-F
132.5 (dd, J = 10, 3 Hz)Aromatic CH
122.0 (dd, J = 12, 4 Hz)Aromatic C
112.0 (dd, J = 21, 4 Hz)Aromatic CH
105.0 (t, J = 26 Hz)Aromatic CH
45.0Piperidinyl CH
41.0Piperidinyl CH₂
29.0Piperidinyl CH₂
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 3: Representative Mass Spectrometry Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
[M+H]⁺ (calculated)226.1034
[M+H]⁺ (observed)226.1031
Infrared Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3320N-H Stretch
2950-2850C-H Stretch
1680C=O Stretch (Ketone)
1610, 1500C=C Stretch (Aromatic)
1270, 1140C-F Stretch

Experimental Protocols

The following sections describe the general methodologies used for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with piperidine-4-carbonyl chloride or a related activated piperidine derivative. A common laboratory-scale synthesis is described below:

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-boc-piperidine-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Grignard Reagent: In a separate flask, prepare a Grignard reagent from 1-bromo-2,4-difluorobenzene and magnesium turnings in anhydrous THF.

  • Coupling Reaction: Slowly add the activated ester solution to the Grignard reagent at 0 °C.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid in dichloromethane to yield the final product.

Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

4.2.2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

4.2.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and a plausible synthetic pathway for CAS 84162-86-7.

G Logical Workflow for Structural Elucidation of CAS 84162-86-7 cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation A Obtain Unknown Sample (CAS 84162-86-7) B Elemental Analysis & Physicochemical Properties A->B C Mass Spectrometry (MS) Determine Molecular Weight & Formula B->C D Infrared (IR) Spectroscopy Identify Functional Groups B->D E NMR Spectroscopy (1H, 13C, 2D) Determine Connectivity B->E F Propose Putative Structure C->F D->F E->F G Compare with Reference Data/ Spectral Databases F->G H Confirm Structure of This compound G->H

Structural Elucidation Workflow

G Plausible Synthetic Pathway for CAS 84162-86-7 cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product A 1-Boc-piperidine-4-carboxylic acid C Activation with HBTU A->C 1. B 1-Bromo-2,4-difluorobenzene D Grignard Formation (Mg, THF) B->D 2. E Coupling Reaction C->E D->E F Boc-protected intermediate E->F 3. G This compound (CAS 84162-86-7) F->G 4. Deprotection (TFA)

Synthetic Pathway Example

Conclusion

The structural elucidation of CAS 84162-86-7, this compound, is a critical process in the quality control of the active pharmaceutical ingredient Paliperidone. Through a combination of spectroscopic techniques including NMR, mass spectrometry, and IR spectroscopy, its chemical structure can be unequivocally confirmed. This guide has provided an overview of the expected analytical data and the experimental protocols necessary for this characterization. The provided workflows serve as a logical guide for researchers and scientists involved in the analysis and control of pharmaceutical impurities.

References

The Core of Atypical Antipsychotics: A Technical Guide to (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Discovery, Synthesis, and Pivotal Role of a Key Pharmaceutical Intermediate

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone, a seemingly unassuming chemical entity, holds a significant place in the landscape of modern pharmaceuticals. Its discovery and development are intrinsically linked to the advent of second-generation atypical antipsychotics, most notably Risperidone. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this crucial building block, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The emergence of this compound is rooted in the quest for more effective and safer antipsychotic medications. Its synthesis and utility were prominently disclosed in the late 1980s by scientists at Janssen Pharmaceutica. The key breakthrough was detailed in U.S. Patent 4,804,663, which laid the groundwork for the synthesis of a new class of potent antipsychotic agents, including the blockbuster drug Risperidone.[1] In this context, this compound was developed not as a therapeutic agent itself, but as a critical intermediate, providing the necessary chemical scaffold for the synthesis of these novel 3-piperidinyl-1,2-benzisoxazole derivatives.[1] Its structure was strategically designed to be a versatile precursor for building more complex molecules with desired pharmacological activities.

While the primary historical significance of this compound lies in its role as a precursor to Risperidone, its core structure has also been explored in other therapeutic areas. More recent research has investigated derivatives of its oxime form for potential antibacterial applications, particularly against resistant strains like MRSA.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its common derivatives is essential for its application in synthesis and drug design. The following tables summarize key quantitative data for the parent methanone and its oxime hydrochloride salt.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃F₂NOPubChem
Molecular Weight 225.23 g/mol PubChem
CAS Number 84162-86-7PubChem
Appearance White to off-white solidVendor Data
Melting Point Not consistently reportedN/A
LogP 1.8PubChem (Computed)

Table 2: Physicochemical Data for this compound Oxime Hydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₅ClF₂N₂OPubChem
Molecular Weight 276.71 g/mol PubChem
CAS Number 135634-18-3PubChem
Appearance White to almost white crystal powderSigma-Aldrich
Storage Temperature Refrigerator (2-8°C)Sigma-Aldrich
Solubility More soluble in water than the free baseGeneral Knowledge

Synthetic Protocols

The synthesis of this compound is a multi-step process that has been well-documented in patent literature and scientific publications. The most common approach involves a Friedel-Crafts acylation reaction.

Key Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis, which involves the formation of an acyl chloride followed by a Friedel-Crafts reaction.

Step 1: Preparation of N-Protected Piperidine-4-carbonyl Chloride

  • Starting Material: N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid).

  • Procedure: The N-protected piperidine-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert anhydrous solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude N-protected piperidine-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Reactants: N-protected piperidine-4-carbonyl chloride and 1,3-difluorobenzene.

  • Catalyst: A Lewis acid, most commonly aluminum chloride (AlCl₃).

  • Procedure: 1,3-difluorobenzene is dissolved in a suitable anhydrous solvent (or used in excess as the solvent itself). The mixture is cooled in an ice bath, and the Lewis acid catalyst (e.g., AlCl₃) is added portion-wise. The N-protected piperidine-4-carbonyl chloride, dissolved in the same solvent, is then added dropwise to the cooled mixture. The reaction is stirred at a low temperature and then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

Step 3: Deprotection

  • Procedure: The N-protecting group (e.g., Boc) is removed from the product of Step 2. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield this compound, usually as a hydrochloride salt.

Experimental Protocol: Oximation

The methanone is frequently converted to its oxime derivative, another key intermediate.

  • Reactants: this compound hydrochloride and hydroxylamine hydrochloride.

  • Base: A suitable base, such as N,N-diethylethanamine or sodium acetate.

  • Solvent: Typically a lower alcohol, such as ethanol.

  • Procedure: A mixture of the methanone hydrochloride and hydroxylamine hydrochloride is stirred in the solvent at room temperature. The base is then added, and the mixture is heated to reflux for several hours.[1] Upon cooling, the this compound oxime product often precipitates and can be collected by filtration and then dried.[1]

Visualizing the Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Deprotection N-Boc-Piperidine-4-carboxylic_acid N-Boc-Piperidine-4- carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ in DCM N-Boc-Piperidine-4-carboxylic_acid->SOCl2 N-Boc-Piperidine-4-carbonyl_chloride N-Boc-Piperidine-4- carbonyl Chloride SOCl2->N-Boc-Piperidine-4-carbonyl_chloride 1,3-Difluorobenzene 1,3-Difluorobenzene N-Boc-Piperidine-4-carbonyl_chloride->1,3-Difluorobenzene Acylated_Intermediate N-Boc protected This compound AlCl3 AlCl₃ 1,3-Difluorobenzene->AlCl3 AlCl3->Acylated_Intermediate Deprotection_Agent TFA or HCl Acylated_Intermediate->Deprotection_Agent Final_Product (2,4-Difluorophenyl) (piperidin-4-yl)methanone Deprotection_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Derivatization_Workflow cluster_oximation Oximation cluster_final_drug Alkylation Core_Methanone (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydroxylamine NH₂OH·HCl Base, EtOH, Reflux Core_Methanone->Hydroxylamine Oxime_Intermediate (2,4-Difluorophenyl) (piperidin-4-yl)methanone Oxime Hydroxylamine->Oxime_Intermediate Alkylating_Agent 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Oxime_Intermediate->Alkylating_Agent Risperidone Risperidone Alkylating_Agent->Risperidone

Caption: Derivatization to Risperidone via the oxime intermediate.

Biological Activity and Applications

The primary application of this compound is as a non-pharmacologically active intermediate in the synthesis of Risperidone. Risperidone is an atypical antipsychotic that exhibits its therapeutic effects through a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism. The this compound core provides the essential structural framework onto which the pharmacologically active moieties of Risperidone are built.

While the core methanone itself is not known to have significant biological activity, its derivatives have been the subject of research. As mentioned, the oxime derivative has been used as a scaffold for developing novel antibacterial agents. These studies typically involve further modification of the piperidine nitrogen to introduce various functional groups, aiming to enhance the antibacterial potency and spectrum of activity.

Conclusion

This compound stands as a testament to the importance of key intermediates in the field of medicinal chemistry. Its discovery was a pivotal moment in the development of second-generation antipsychotics, enabling the synthesis of Risperidone and subsequently improving the treatment of psychotic disorders. While not a therapeutic agent in its own right, its robust and versatile chemical nature ensures its continued relevance in both the commercial production of established drugs and the exploration of new therapeutic agents. This guide has provided a comprehensive technical overview of its history, synthesis, and properties, offering valuable insights for professionals in the field of drug discovery and development.

References

(2,4-Difluorophenyl)(piperidin-4-yl)methanone: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate and structural motif in medicinal chemistry. Given the limited publicly available experimental data on this specific molecule, this document outlines the fundamental physicochemical properties, predicted solubility and stability characteristics, and detailed experimental protocols for their determination. This guide is intended to support research and development efforts by providing a robust framework for analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological settings. While experimental data is limited, computational predictions provide valuable insights.

PropertyValueSource
Molecular Formula C₁₂H₁₃F₂NOPubChem[1]
Molecular Weight 225.23 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Form White to off-white crystalline powder (Predicted)General knowledge
Salt Form Hydrochloride salt is common for improved solubilityCymitQuimica[2]

XLogP3 is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity, which may indicate limited aqueous solubility for the free base.

Solubility Profile

The aqueous solubility of this compound is expected to be significantly influenced by pH due to the presence of the basic piperidine nitrogen. The hydrochloride salt form is generally utilized to enhance aqueous solubility.[2]

Predicted Solubility
  • Free Base: The free base is anticipated to have low solubility in neutral aqueous solutions. Its solubility is expected to increase in acidic conditions where the piperidine nitrogen is protonated.

  • Hydrochloride Salt: The hydrochloride salt is expected to be more readily soluble in water and polar protic solvents. One report on the related oxime hydrochloride derivative notes it is soluble in polar solvents like alcohol and DMF, and slightly soluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) and at controlled temperatures (e.g., 25°C and 37°C).

Materials:

  • This compound (or its hydrochloride salt)

  • Phosphate and citrate buffer solutions of desired pH

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to vials containing the different buffer solutions.

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. .

  • Analysis:

    • Dilute the filtered solution with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL for each pH and temperature condition.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is critical for its handling, formulation, and storage. Forced degradation studies are employed to identify potential degradation products and pathways under stressed conditions.[3][4]

Predicted Stability
  • Hydrolytic Stability: The ketone functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than esters or amides. The piperidine ring is typically stable to hydrolysis.

  • Oxidative Stability: The piperidine nitrogen could be susceptible to oxidation, potentially forming an N-oxide.[5]

  • Thermal Stability: The molecule is expected to be relatively stable at ambient temperatures. At elevated temperatures, degradation may occur, potentially leading to the cleavage of the molecule.

  • Photostability: The aromatic ring system suggests potential photosensitivity. Photostability testing is recommended to assess degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with HCl solutions and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with NaOH solutions and keep at room temperature or heat gently.

    • Oxidation: Treat the stock solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

    • Analyze the samples using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Characterize the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Propose potential degradation pathways.

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity, particularly those targeting the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-active drugs.[6][7][8]

Derivatives of this compound are being explored for various therapeutic applications:

  • Antimicrobial Activity: Derivatives of the corresponding oxime are being designed as antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds are proposed to target bacterial proteins such as Staphylococcus aureus Gyrase and Penicillin-Binding Protein 1b.[9]

  • Oncology: A related compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, has been shown to target the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cancer progression.[10] This suggests that compounds containing the (2,4-difluorophenyl) and piperidone moieties may have potential as anticancer agents by modulating this pathway.

  • CNS Disorders: Other piperidine-containing molecules have been investigated as δ-opioid receptor agonists for CNS indications.[11]

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.

Visualizations

Experimental Workflow for Solubility and Stability Analysis

G Workflow for Solubility and Stability Assessment cluster_0 Solubility Determination cluster_1 Stability Assessment (Forced Degradation) sol_start Compound + Buffer Solutions sol_shake Shake-Flask Equilibration (24-48h, controlled temp.) sol_start->sol_shake sol_sample Sample, Filter, Dilute sol_shake->sol_sample sol_hplc HPLC-UV Analysis sol_sample->sol_hplc sol_end Quantitative Solubility Data (mg/mL vs. pH) sol_hplc->sol_end stab_start Compound Stock Solution stab_stress Stress Conditions (Acid, Base, H2O2, Heat, Light) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_hplc HPLC-UV/MS Analysis stab_sample->stab_hplc stab_end Degradation Profile & Pathway Identification stab_hplc->stab_end

Caption: Workflow for Solubility and Stability Analysis.

Potential Signaling Pathway Involvement: JNK Pathway

JNK_Pathway Simplified JNK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) jnkk MAPKKs (MKK4/7) stress->jnkk activates jnk JNK (c-Jun N-terminal Kinase) jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis inhibitor (2,4-Difluorophenyl) -piperidone derivatives inhibitor->jnk may inhibit

Caption: Simplified JNK Signaling Pathway.

Conclusion

This compound is a compound of significant interest in drug discovery, primarily as a versatile intermediate. While specific experimental data on its solubility and stability are not widely published, this guide provides a framework for its characterization based on established pharmaceutical testing protocols. Its moderate lipophilicity and basic nature suggest a pH-dependent aqueous solubility, which can be enhanced through salt formation. Stability is likely to be influenced by hydrolytic, oxidative, and photolytic stress. The structural similarity to compounds with known biological activities, particularly in the CNS and oncology, underscores the importance of thoroughly characterizing its physicochemical properties to support further drug development efforts. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this compound and its derivatives.

References

Preliminary In-Vitro Screening of 4-(2,4-Difluorobenzoyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of 4-(2,4-difluorobenzoyl)piperidine. While this compound is a well-documented key intermediate in the synthesis of several atypical antipsychotics, such as iloperidone and risperidone, publicly available in-vitro screening data for the core molecule is limited.[1] This document, therefore, serves as a roadmap for researchers, outlining potential biological targets based on the pharmacology of structurally related benzoylpiperidine derivatives and providing detailed experimental protocols for its initial evaluation. The guide covers receptor binding assays, enzymatic assays, and cytotoxicity profiling, complete with illustrative data tables and workflow visualizations to facilitate the design and execution of a comprehensive preliminary screening cascade.

Introduction

The 4-(2,4-difluorobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, notably as a precursor to drugs targeting neurological disorders.[2][3] Its structural features, including the piperidine ring and the difluorobenzoyl moiety, suggest potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.[2][4] Given its role as a synthetic intermediate for dopamine D2 and serotonin 5-HT2A receptor antagonists, a primary focus of its in-vitro screening would be to characterize its affinity for these and other related receptors.[1] This guide outlines a systematic approach to the initial in-vitro pharmacological characterization of 4-(2,4-difluorobenzoyl)piperidine.

Potential Biological Targets and Screening Strategy

Based on the known activities of its derivatives and related benzoylpiperidine compounds, the following biological targets are proposed for the initial screening of 4-(2,4-difluorobenzoyl)piperidine:

  • Dopamine Receptors (D1, D2, D3, D4): Given its role as a precursor to antipsychotics, determining its affinity for dopamine receptor subtypes is of primary importance.[5]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Many antipsychotics exhibit activity at serotonin receptors, which contributes to their therapeutic efficacy and side-effect profile.

  • Sigma Receptors (σ1, σ2): Piperidine-containing compounds have been shown to interact with sigma receptors, which are implicated in a variety of neurological functions.

  • Other CNS Receptors: Screening against a broader panel of CNS targets (e.g., adrenergic, muscarinic, histaminergic receptors) can provide a more complete pharmacological profile.

  • Key Enzymes: Evaluation of inhibitory activity against enzymes such as acetylcholinesterase (AChE) or dihydrofolate reductase (DHFR) could reveal additional therapeutic potential.[6]

  • Cytotoxicity: Assessing the general cytotoxicity of the compound in relevant cell lines is a critical step in early-stage drug discovery.

A tiered screening approach is recommended, starting with primary binding assays against a panel of receptors, followed by functional assays for any identified hits, and concluding with cytotoxicity assessment.

Data Presentation: Illustrative Quantitative Data

The following tables are presented as templates for organizing and presenting in-vitro screening data. Note: The data presented here is illustrative and does not represent actual experimental results for 4-(2,4-difluorobenzoyl)piperidine.

Table 1: Illustrative Receptor Binding Affinity Profile

TargetRadioligandKᵢ (nM) [Hypothetical]
Dopamine D₂[³H]-Spiperone150
Dopamine D₃[³H]-Spiperone275
Dopamine D₄[³H]-Spiperone98
Serotonin 5-HT₂ₐ[³H]-Ketanserin75
Serotonin 5-HT₂꜀[³H]-Mesulergine320
Sigma σ₁[³H]-(+)-Pentazocine210
Sigma σ₂[³H]-DTG450

Table 2: Illustrative Enzyme Inhibition Data

EnzymeSubstrateIC₅₀ (µM) [Hypothetical]
Acetylcholinesterase (AChE)Acetylthiocholine> 100
Dihydrofolate Reductase (DHFR)Dihydrofolic Acid45

Table 3: Illustrative Cytotoxicity Data

Cell LineAssayCC₅₀ (µM) [Hypothetical]
HEK293MTT> 100
SH-SY5YMTT85

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of 4-(2,4-difluorobenzoyl)piperidine for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D₂ receptors)

  • Test compound (4-(2,4-difluorobenzoyl)piperidine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

This protocol is based on the Ellman's method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals for a defined period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Calculate the IC₅₀ value from the concentration-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on cell viability.

Materials:

  • Human cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening cluster_compound Test Compound primary_binding Receptor Binding Assays (Dopamine, Serotonin, Sigma, etc.) functional_assays Functional Assays (e.g., cAMP, Calcium Flux) primary_binding->functional_assays primary_enzyme Enzyme Inhibition Assays (AChE, DHFR, etc.) cytotoxicity Cytotoxicity Assays (MTT, LDH) primary_enzyme->cytotoxicity selectivity Selectivity Profiling primary_enzyme->selectivity functional_assays->cytotoxicity functional_assays->selectivity compound 4-(2,4-Difluorobenzoyl)piperidine compound->primary_binding compound->primary_enzyme

Caption: General experimental workflow for the in-vitro screening of 4-(2,4-difluorobenzoyl)piperidine.

G_protein_coupled_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Dopamine D2 Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response Phosphorylates targets ligand 4-(2,4-Difluorobenzoyl)piperidine (Potential Antagonist) ligand->receptor Binds to receptor

Caption: Potential signaling pathway modulation by 4-(2,4-difluorobenzoyl)piperidine at the D2 receptor.

SAR_logic cluster_modifications Potential Modifications for SAR core Core Scaffold 4-(2,4-Difluorobenzoyl)piperidine piperidine_n Piperidine Nitrogen (N1) - Alkylation - Acylation - Arylation core:head->piperidine_n Modify benzoyl_ring Benzoyl Ring - Alter fluorine substitution - Add other substituents (e.g., OMe, Cl) core:head->benzoyl_ring Modify piperidine_ring Piperidine Ring - Substitution at C2, C3, C5, C6 core:head->piperidine_ring Modify

Caption: Logical diagram for Structure-Activity Relationship (SAR) exploration.

Conclusion

References

Methodological & Application

Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic routes are presented: a Friedel-Crafts acylation and an amide coupling reaction. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow to guide researchers, scientists, and drug development professionals in the efficient preparation of this compound.

Introduction

This compound is a versatile building block in medicinal chemistry, notably utilized in the synthesis of antipsychotic drugs. The purity and efficient synthesis of this intermediate are paramount for the successful development of active pharmaceutical ingredients. This document outlines two reliable methods for its preparation, offering flexibility based on available starting materials and laboratory capabilities.

Data Presentation

Table 1: Reagents for Synthesis Protocols
ReagentProtocol 1 (Friedel-Crafts)Protocol 2 (Amide Coupling)
Piperidine-4-carbonyl chloride HCl1.0 equiv-
1,3-DifluorobenzeneExcess (solvent)-
Aluminum Chloride (AlCl₃)1.5 equiv-
2,4-Difluorobenzoyl chloride-1.0 equiv
Piperidine-2.0 equiv
Dichloromethane (DCM)SolventSolvent
Chloroform (anhydrous)-Solvent
Hydrochloric Acid (conc.)For workup-
Acetic AcidFor deprotection-
IsopropanolFor purification-
Ether (Et₂O)For washing-
Table 2: Reaction Conditions and Yields
ParameterProtocol 1 (Friedel-Crafts)Protocol 2 (Amide Coupling)
Reaction Time3 hoursOvernight
Temperature85-95 °C0 °C to room temperature
Deprotection Time16 hours (reflux)Not Applicable
Yield~35-37% (hydrochloride salt)~82% (free base)
PurificationTrituration/RecrystallizationAutomated Column Chromatography
Table 3: Characterization Data for this compound
TechniqueData
¹H NMR Data not currently available in literature search results.
¹³C NMR Data not currently available in literature search results.
Mass Spec. Data not currently available in literature search results.
Melting Point 215-216 °C (hydrochloride salt)

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol involves the Friedel-Crafts acylation of 1,3-difluorobenzene with piperidine-4-carbonyl chloride hydrochloride, followed by deprotection.

Step 1: Friedel-Crafts Acylation

  • To a solution of piperidine-4-carbonyl chloride hydrochloride (1.0 equiv) in 1,2-dichloroethane, add aluminum chloride (AlCl₃) (1.5 equiv).

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Add 1,3-difluorobenzene (in excess, serving as a reactant and solvent) to the reaction mixture.

  • Heat the reaction to 85-95 °C and maintain for 3 hours.[1]

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Concentrate the mixture under reduced pressure.

  • Perform an azeotropic distillation with toluene to remove water.

  • The crude N-protected intermediate is taken to the next step.

Step 2: Deprotection

  • To the crude product from the previous step, add a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v).

  • Reflux the mixture for 16 hours.

  • Cool the reaction mixture and concentrate in vacuo.

  • Triturate the resulting white residue with hot isopropanol.

  • Filter the solid, wash with diethyl ether, and dry to yield this compound hydrochloride.

Protocol 2: Synthesis via Amide Coupling

This protocol describes the synthesis from 2,4-difluorobenzoyl chloride and piperidine.

  • Dissolve piperidine (2.0 equiv) in anhydrous chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,4-difluorobenzoyl chloride (1.0 equiv) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by automated column chromatography to yield this compound as a colorless oil.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_0 Protocol 1: Friedel-Crafts Acylation cluster_1 Protocol 2: Amide Coupling A1 Piperidine-4-carbonyl chloride HCl A3 Friedel-Crafts Acylation (AlCl3, 1,2-dichloroethane, 85-95°C) A1->A3 A2 1,3-Difluorobenzene A2->A3 A4 N-protected intermediate A3->A4 A5 Deprotection (conc. HCl, Acetic Acid, reflux) A4->A5 A6 Purification (Trituration with isopropanol) A5->A6 A7 This compound HCl A6->A7 B1 2,4-Difluorobenzoyl chloride B3 Amide Coupling (Chloroform, 0°C to RT) B1->B3 B2 Piperidine B2->B3 B4 Crude Product B3->B4 B5 Purification (Automated Column Chromatography) B4->B5 B6 This compound B5->B6

Caption: Workflow for the two synthetic routes to this compound.

References

Application of (2,4-Difluorophenyl)(piperidin-4-yl)methanone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,4-Difluorophenyl)(piperidin-4-yl)methanone and its derivatives represent a significant scaffold in medicinal chemistry, primarily recognized for their role as key intermediates in the synthesis of various pharmaceutical agents. This document provides a comprehensive overview of the applications of this compound, focusing on its utility in drug discovery and development, complete with detailed experimental protocols and quantitative biological data.

Core Application: Intermediate in Antipsychotic Drug Synthesis

This compound and its oxime counterpart are crucial building blocks in the synthesis of atypical antipsychotic medications. Notably, they serve as precursors for drugs such as Iloperidone and are instrumental in the preparation of reference standards for impurities of Risperidone.[1][2]

Logical Relationship: Role as a Pharmaceutical Intermediate

G A This compound B Oxime Derivative A->B Oximation D Risperidone Impurities A->D Derivatization C Iloperidone (Antipsychotic) B->C Further Synthesis

Caption: Intermediate role of the title compound.

Emerging Application: Development of Novel Antimicrobial Agents

Recent research has explored the potential of derivatives of this compound oxime as a new class of antibacterial agents. An in-silico study focused on designing compounds to combat Methicillin-resistant Staphylococcus aureus (MRSA) by targeting essential bacterial proteins like DNA gyrase and penicillin-binding proteins.[3] Subsequent experimental studies have synthesized and evaluated a series of these derivatives for their antibacterial, as well as antioxidant and antiproliferative activities.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity data for a series of synthesized [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) [4]

Compound IDR-group on Benzoyl MoietyS. aureusB. subtilisE. coliP. aeruginosa
3a 4-Nitro18202528
3b 3,4,5-Trimethoxy15162224
3c 4-Methoxy20222830
3d 4-Chloro16182426
3e 4-Methyl22243032
Ampicillin (Standard)12.512.512.512.5

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay - IC50 in µg/mL) [4]

Compound IDR-group on Benzoyl MoietyIC50 (µg/mL)
3a 4-Nitro58.3
3b 3,4,5-Trimethoxy45.2
3c 4-Methoxy55.1
3d 4-Chloro50.7
3e 4-Methyl62.4
Ascorbic Acid (Standard)30.5

Table 3: Antiproliferative Activity (% Cell Survival at 10 µg/mL) [4]

Compound IDR-group on Benzoyl MoietyHeLaA549MCF-7
3a 4-Nitro657068
3b 3,4,5-Trimethoxy556058
3c 4-Methoxy707572
3d 4-Chloro606562
3e 4-Methyl758078

Experimental Protocols

Synthesis Protocols

Experimental Workflow: Synthesis of this compound Oxime Derivatives

G A Start: this compound HCl B Reaction with Hydroxylamine HCl A->B C Intermediate: this compound oxime B->C D Reaction with Substituted Benzoyl Chlorides C->D E Final Products: Oxime Derivatives D->E F Purification & Characterization E->F

Caption: Synthetic workflow for oxime derivatives.

Protocol 3.1.1: Synthesis of this compound oxime [5]

  • Reaction Setup: In a round-bottom flask, prepare a mixture of 12 parts of this compound hydrochloride and 12 parts of hydroxylamine hydrochloride in 120 parts of ethanol.

  • Base Addition: Stir the mixture at room temperature and add 10.5 parts of N,N-diethylethanamine.

  • Reflux: Stir and reflux the reaction mixture for 3 hours.

  • Isolation: After cooling, the precipitated product is filtered off and dried. This yields 11 parts (100%) of this compound, oxime.

Protocol 3.1.2: Synthesis of [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes (General Procedure) [4]

  • Reaction Setup: Dissolve this compound oxime (1 equivalent) in a suitable solvent such as dichloromethane.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Acylation: Add the respective substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0-5 °C.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (typically monitored by TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired derivatives.

Biological Assay Protocols

Experimental Workflow: In Vitro Biological Evaluation

G A Synthesized Compounds B Antibacterial Screening (MIC Assay) A->B C Antioxidant Assay (DPPH) A->C D Antiproliferative Assay (MTT) A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: Workflow for biological activity screening.

Protocol 3.2.1: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC) [4]

  • Bacterial Strains: Use standard strains of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Culture Preparation: Grow bacterial cultures in Mueller-Hinton broth overnight at 37°C.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2.2: DPPH Radical Scavenging Assay for Antioxidant Activity [4]

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3.2.3: MTT Assay for Antiproliferative Activity [4]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Express the results as a percentage of cell survival relative to the untreated control cells.

Conclusion

This compound is a versatile building block in medicinal chemistry. While its primary established role is as an intermediate in the synthesis of CNS-acting drugs, emerging research highlights the potential of its derivatives as a source of new therapeutic agents, particularly in the field of antibacterials. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis, evaluation, and development of novel pharmaceuticals based on this privileged scaffold. Further investigation into the structure-activity relationships and optimization of the biological activities of these derivatives is warranted.

References

Application Notes and Protocols: 4-(2,4-Difluorobenzoyl)piperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(2,4-difluorobenzoyl)piperidine as a key pharmaceutical intermediate. The information compiled here is intended to guide researchers in the synthesis of antipsychotic drugs, specifically focusing on risperidone and iloperidone. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.

Introduction

4-(2,4-Difluorobenzoyl)piperidine is a versatile chemical building block crucial for the synthesis of various bioactive molecules.[1] Its distinct difluorobenzoyl moiety makes it a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of neurology and oncology.[1] This compound is notably a key precursor in the manufacturing of atypical antipsychotic medications such as risperidone and iloperidone, which are cornerstone treatments for schizophrenia and bipolar disorder.[2][3][4] The piperidine ring and the difluorobenzoyl group are essential pharmacophoric elements that contribute to the high binding affinity of the final drug products to dopamine D2 and serotonin 5-HT2A receptors.[4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 106266-04-0[1]
Molecular Formula C₁₂H₁₃F₂NO·HCl[1]
Molecular Weight 261.7 g/mol [1]
Appearance Off-white to light yellow powder[1]
Purity (HPLC) ≥ 98.0%[2]
Solubility Soluble in water[2]
Storage 0-8°C[1]

Applications in Pharmaceutical Synthesis

The primary application of 4-(2,4-difluorobenzoyl)piperidine is as a starting material for the synthesis of benzisoxazole-containing antipsychotics. The general synthetic strategy involves the conversion of the ketone group to an oxime, followed by cyclization to form the benzisoxazole ring system, and subsequent N-alkylation of the piperidine nitrogen.

Synthesis of Risperidone

Risperidone is a widely prescribed atypical antipsychotic used to treat schizophrenia, bipolar mania, and irritability associated with autism.[3][4] The synthesis of risperidone from 4-(2,4-difluorobenzoyl)piperidine involves a multi-step process.

The following diagram illustrates the synthetic pathway from 4-(2,4-difluorobenzoyl)piperidine to risperidone.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation A 4-(2,4-Difluorobenzoyl)piperidine C 4-(2,4-Difluorobenzoyl)piperidine Oxime A->C Reaction B Hydroxylamine B->C Reagent D 4-(2,4-Difluorobenzoyl)piperidine Oxime F 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole D->F Intramolecular Cyclization E Base (e.g., KOH) E->F Catalyst G 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole I Risperidone G->I Condensation H 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one H->I Reagent G cluster_0 Step 1: Oximation & Cyclization cluster_1 Step 2: N-Alkylation A 4-(2,4-Difluorobenzoyl)piperidine B 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole A->B Two Steps C 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole E Iloperidone C->E Alkylation D 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone D->E Reagent G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to G Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Gq_protein Gαq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity Ca_release->Cellular_Response PKC->Cellular_Response

References

Application Note and Protocol for the HPLC Analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on reversed-phase chromatography, which is a common and reliable technique for the separation and quantification of pharmaceutical compounds.[1][2][3]

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical agents. Accurate and precise analytical methods are crucial for quality control during its production and for ensuring the purity of subsequent active pharmaceutical ingredients. This application note outlines a proposed HPLC method suitable for the determination of this compound in bulk drug substances and for monitoring reaction progress. The presence of the difluorophenyl group provides a suitable chromophore for UV detection.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[3] The separation is achieved on a C18 stationary phase, which separates analytes based on their hydrophobicity. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the compound from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a reference standard with a known concentration.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid (for mobile phase modification).[1][2]

  • Reference Standard: A well-characterized reference standard of this compound with a known purity.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.

Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v)[2]
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C[2][4][5]
Detection Wavelength 254 nm (based on the UV absorbance of the difluorophenyl group)
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Further dilution may be necessary to bring the concentration within the calibration range.

Method Validation Parameters (Hypothetical Data)

The following table summarizes hypothetical method validation parameters. These values are illustrative and would need to be experimentally determined.

ParameterResult
Retention Time ~ 5.2 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dilute_Standard Prepare Standard Stock Solution Standard->Dilute_Standard Sample Weigh Sample Dilute_Sample Prepare Sample Solution Sample->Dilute_Sample Working_Standards Prepare Working Standards Dilute_Standard->Working_Standards Inject_Sample Inject Sample Solution Dilute_Sample->Inject_Sample Inject_Standards Inject Standard Solutions Working_Standards->Inject_Standards System_Setup Set Up HPLC System (Table 1) System_Setup->Inject_Standards Inject_Standards->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Record the peak area of the analyte.

    • Using the calibration curve, determine the concentration of this compound in the sample solution.

  • Calculation:

    • Calculate the percentage purity or the amount of this compound in the original sample using the following formula:

    Where:

    • C_sample is the concentration of the analyte in the sample solution as determined from the calibration curve.

    • C_nominal is the nominal concentration of the sample solution based on the weight of the sample taken.

Logical Relationship of Method Parameters

The following diagram illustrates the logical relationship and dependencies between the key parameters of the HPLC method.

Method_Parameters Analyte (2,4-Difluorophenyl) (piperidin-4-yl)methanone Method_Type Reversed-Phase HPLC Analyte->Method_Type Detection UV Detection (254 nm) Analyte->Detection Stationary_Phase Stationary Phase (C18 Column) Method_Type->Stationary_Phase Mobile_Phase Mobile Phase (ACN/Water/Acid) Method_Type->Mobile_Phase Separation_Efficiency Separation Efficiency (Resolution, Tailing Factor) Stationary_Phase->Separation_Efficiency Mobile_Phase->Separation_Efficiency Quantification Quantification (Peak Area vs. Conc.) Detection->Quantification Separation_Efficiency->Quantification

Caption: Interrelationship of key parameters in the HPLC method.

Conclusion

The proposed HPLC method provides a framework for the reliable and accurate quantification of this compound. The method is based on established principles of reversed-phase chromatography and utilizes standard instrumentation. It is essential that this method be fully validated in the user's laboratory to ensure its suitability for the intended application. Validation should include assessments of specificity, linearity, accuracy, precision, and robustness according to relevant regulatory guidelines.

References

Application Note: NMR Characterization of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is a chemical intermediate of interest in medicinal chemistry and drug development. Its structural confirmation is a critical step in ensuring the quality and purity of synthesized batches. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the protocols for the comprehensive NMR characterization of this compound, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a 2,4-difluorophenyl group attached to a piperidin-4-yl methanone moiety.

Molecular Structure of this compound cluster_phenyl 2,4-Difluorophenyl cluster_piperidine Piperidin-4-yl C1 C C2 C-F C1->C2 C3 C C2->C3 C4 C-F C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_carbonyl C=O C6->C_carbonyl N1 N-H C7 C N1->C7 C8 C C7->C8 C9 C C8->C9 C9->C_carbonyl C10 C C9->C10 C11 C C10->C11 C11->N1

Caption: Molecular structure of this compound.

Experimental Protocols

A systematic approach utilizing various 1D and 2D NMR experiments is crucial for the unambiguous structural elucidation of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • 2D COSY (Correlation Spectroscopy):

    • Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with their directly attached carbons (¹JCH).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is essential for connecting different fragments of the molecule.

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation H1_NMR 1H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR 13C NMR & DEPT Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY 2D COSY HH_Connectivity H-H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Structure Final Structure Proton_Env->Structure Carbon_Skeleton->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: General workflow for NMR-based structure elucidation.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9m1HAr-H
~6.9-7.0m1HAr-H
~6.8-6.9m1HAr-H
~3.2-3.3m1HPiperidine CH
~3.0-3.1m2HPiperidine CH₂ (axial)
~2.6-2.7m2HPiperidine CH₂ (equatorial)
~1.8-1.9m2HPiperidine CH₂ (axial)
~1.6-1.7m2HPiperidine CH₂ (equatorial)
~1.5 (broad)s1HN-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~203C=O
~165 (dd)Ar-C (C-F)
~162 (dd)Ar-C (C-F)
~132 (dd)Ar-CH
~122 (dd)Ar-C
~112 (dd)Ar-CH
~105 (t)Ar-CH
~45Piperidine CH
~43Piperidine CH₂
~29Piperidine CH₂

Note: d denotes a doublet and t denotes a triplet, with coupling to fluorine. dd denotes a doublet of doublets.

The logical relationship between the different NMR experiments and the information they provide for structural elucidation is depicted in the diagram below.

cluster_experiments NMR Experiments cluster_information Derived Structural Information cluster_structure Final Structural Confirmation H1 1H NMR Proton_Types Number and type of protons H1->Proton_Types C13 13C NMR Carbon_Types Number and type of carbons C13->Carbon_Types DEPT DEPT-135 CHn_Groups CH, CH2, CH3 groups DEPT->CHn_Groups COSY COSY Proton_Connectivity Proton-proton connectivity COSY->Proton_Connectivity HSQC HSQC Direct_CH_Bonds Direct carbon-proton bonds HSQC->Direct_CH_Bonds HMBC HMBC Long_Range_CH_Bonds Long-range carbon-proton bonds HMBC->Long_Range_CH_Bonds Final_Structure Assembled Molecular Structure Proton_Types->Final_Structure Carbon_Types->Final_Structure CHn_Groups->Final_Structure Proton_Connectivity->Final_Structure Direct_CH_Bonds->Final_Structure Long_Range_CH_Bonds->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

The combination of one-dimensional and two-dimensional NMR experiments provides a robust method for the complete and unambiguous structural characterization of this compound. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers in the synthesis and analysis of this compound and related structures. Adherence to these methodologies will ensure accurate structural confirmation, which is paramount for its use in further research and development.

Application Notes and Protocols: In-Silico Docking Studies of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in-silico molecular docking studies on (2,4-Difluorophenyl)(piperidin-4-yl)methanone analogs. This class of compounds is of significant interest in medicinal chemistry due to the versatile piperidine scaffold, which is present in over 70 FDA-approved drugs.[1] Computational techniques such as molecular docking are crucial for understanding structure-activity relationships (SAR) and guiding the design of novel therapeutics with enhanced potency and selectivity.[2]

Introduction

This compound and its analogs are key structural motifs in the development of new therapeutic agents. The piperidine moiety can advantageously influence pharmacokinetic properties like lipophilicity and metabolic stability.[1] In-silico docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns at the atomic level.[3][4] This computational method is widely used to screen virtual libraries of compounds and to propose modifications to improve their biological activity.[2]

Recent studies have highlighted the potential of these analogs against various biological targets. For instance, (2,4-difluorophenyl)(piperidin-4-yl) methanoneoxime derivatives have been designed as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) proteins.[5]

Data Presentation: Docking Scores of this compound Analogs

The following table summarizes the binding energies of this compound oxime analogs against key MRSA protein targets. Lower binding energy values typically indicate a stronger and more favorable interaction between the ligand and the protein.

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)
5k: (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl) methanone oximeStaphylococcus aureus Gyrase protein2XCT-8.3
5k: (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl) methanone oximeEscherichia coli Penicillin Binding Protein 1b (PBP1b)5HL9-8.0

Data sourced from a study on in-silico design of anti-MRSA drug candidates.[5]

Experimental Protocols

A generalized workflow for molecular docking studies involves several key steps, from target and ligand preparation to the analysis of the docking results.[3]

Protocol 1: Molecular Docking Workflow

This protocol outlines the standard procedure for performing molecular docking using common computational tools.

1. Preparation of the Receptor (Protein):

  • Obtain the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).[3]

  • Using molecular visualization software (e.g., Biovia Discovery Studio, PyMOL, Chimera), remove any co-crystallized ligands, water molecules, and other non-essential ions from the PDB file.[6][7]

  • Add polar hydrogen atoms to the protein structure.

  • Assign partial charges to the protein atoms (e.g., Gasteiger charges).[6]

  • Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).[5]

2. Preparation of the Ligand (this compound Analog):

  • Obtain the 2D or 3D structure of the ligand. This can be done using chemical drawing software (e.g., ChemDraw) or from databases like PubChem.[3]

  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Assign partial charges to the ligand atoms.

  • Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.

  • Save the prepared ligand in the appropriate file format (e.g., PDBQT).

3. Setting up the Docking Simulation:

  • Define the binding site on the receptor. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms.[3]

  • Create a grid box around the defined binding site. This grid defines the three-dimensional space where the docking software will search for favorable ligand poses.[3] The grid parameters include the center coordinates and the dimensions of the box.

4. Running the Docking Simulation:

  • Use a molecular docking program such as AutoDock, AutoDock Vina, GOLD, or DockThor to perform the docking calculations.[3]

  • The software's search algorithm will generate a specified number of binding poses for the ligand within the grid box.[3]

  • Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[4]

5. Analysis of Docking Results:

  • Analyze the docking results to identify the pose with the best score (lowest binding energy).

  • Visualize the predicted binding mode of the ligand in the active site of the protein.

  • Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Visualizations

Signaling Pathways and Experimental Workflows

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation Grid_Generation Grid Generation Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation Docking_Run Run Docking Algorithm Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

logical_relationship cluster_inputs Inputs cluster_process Computational Process cluster_outputs Outputs Protein_Structure Protein 3D Structure (e.g., from PDB) Docking_Software Molecular Docking Software Protein_Structure->Docking_Software Ligand_Structure Ligand 3D Structure (Analog) Ligand_Structure->Docking_Software Binding_Energy Binding Energy (kcal/mol) Docking_Software->Binding_Energy Binding_Pose Predicted Binding Pose Docking_Software->Binding_Pose Interactions Key Interactions Binding_Pose->Interactions

Caption: Logical relationship of inputs and outputs in a docking study.

References

Application Notes and Protocols for the Development of Novel Antibacterial Agents from 4-(2,4-Difluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] This document provides detailed application notes and protocols for the development and evaluation of a novel series of antibacterial compounds derived from the starting material, 4-(2,4-difluorobenzoyl)piperidine.[3]

This series, designated as the DFBP-series, has been synthesized to explore new chemical space and identify potent antibacterial leads. These notes will guide researchers through the essential in vitro assays required to characterize the antibacterial activity, bactericidal or bacteriostatic properties, and preliminary safety profile of these novel chemical entities.

Data Presentation: Summary of Antibacterial Activity

The following tables summarize the in vitro antibacterial activity and cytotoxicity of representative compounds from the DFBP-series against a panel of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of DFBP-Series Compounds

Compound IDStaphylococcus aureus ATCC 29213 (MIC, µg/mL)Escherichia coli ATCC 25922 (MIC, µg/mL)Pseudomonas aeruginosa ATCC 27853 (MIC, µg/mL)Klebsiella pneumoniae ATCC 700603 (MIC, µg/mL)
DFBP-001 4166432
DFBP-002 283216
DFBP-003 1 4 16 8
Vancomycin 1>128>128>128
Ciprofloxacin 0.50.0150.250.03

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio for DFBP-003

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213122Bactericidal
E. coli ATCC 25922482Bactericidal
P. aeruginosa ATCC 2785316644Bactericidal
K. pneumoniae ATCC 7006038324Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 3: Cytotoxicity of DFBP-003 against HeLa Cells

Concentration (µg/mL)Mean % ViabilityStandard Deviation
198.23.1
1095.54.5
5088.75.2
10075.36.8
IC₅₀ (µg/mL) >100 -

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.[5][6]

Materials:

  • DFBP-series compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each DFBP compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 128 µg/mL to 0.125 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[4]

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.[4]

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][10]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of eukaryotic cells to determine the potential cytotoxicity of the test compounds.[8][11]

Materials:

  • HeLa cells (or other suitable eukaryotic cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DFBP-series compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the DFBP compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[11]

    • Incubate the plate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[8]

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cyto Cytotoxicity Assay (MTT) prep_compound Prepare Compound Stock Solutions serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution treat_cells Treat with Compound prep_compound->treat_cells prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Bacteria prep_bacteria->inoculate_mic prep_cells Prepare Eukaryotic Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells serial_dilution->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Inform MBC incubate_mbc Incubate 18-24h subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc seed_cells->treat_cells incubate_cells Incubate 24-48h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt read_cyto Read Absorbance (Cell Viability) add_mtt->read_cyto

Caption: Workflow for in vitro evaluation of DFBP-series compounds.

Hypothesized Mechanism of Action: Disruption of Bacterial Cell Membrane Integrity

A plausible mechanism of action for the DFBP-series, consistent with many novel antibacterial agents, is the disruption of the bacterial cell membrane.[12][13] This leads to leakage of intracellular components and ultimately cell death.

G cluster_membrane Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm (Ions, ATP, Metabolites) pathway Essential Metabolic Pathways death Bacterial Cell Death compound DFBP Compound disruption Membrane Disruption & Pore Formation compound->disruption Binds to/Inserts into membrane leakage Leakage of Intracellular Contents disruption->leakage leakage->death Depolarization & Metabolic Collapse

Caption: Proposed mechanism of DFBP compounds via membrane disruption.

References

Application Notes and Protocols for (2,4-Difluorophenyl)(piperidin-4-yl)methanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone and its derivatives represent a class of compounds with significant potential in drug discovery. While specific biological targets are still under broad investigation, structural motifs present in this scaffold are common in neurologically active agents and other therapeutic areas. Recent in-silico studies have explored derivatives for activity against targets such as methicillin-resistant Staphylococcus aureus (MRSA) proteins.[1][2] Given the prevalence of the piperidine moiety in compounds targeting ion channels, a key application for this compound is the screening and characterization of its effects on neuronal excitability, particularly through voltage-gated sodium channels like NaV1.7, a well-validated target for analgesia.[3][4]

This document provides detailed protocols for two common cell-based assays relevant for characterizing the bioactivity of this compound: a high-throughput fluorescent membrane potential assay for ion channel modulation and a cell proliferation assay to assess cytotoxic or anti-proliferative effects.

Data Presentation

The following tables represent example data that could be generated using the protocols described below.

Table 1: Inhibition of NaV1.7-Mediated Membrane Depolarization

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
This compound0.112.3 ± 2.18.7
135.8 ± 4.5
1058.2 ± 3.9
5089.1 ± 2.8
10095.4 ± 1.5
Reference Inhibitor (e.g., Tetracaine)0.115.1 ± 2.55.2
142.6 ± 3.8
1065.4 ± 4.1
5092.3 ± 2.2
10098.7 ± 1.1

Table 2: Effect on Medullary Thyroid Cancer (TT) Cell Proliferation (MTT Assay)

CompoundConcentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
This compound198.2 ± 3.4>100
1095.1 ± 4.2
5088.7 ± 5.1
10082.5 ± 6.3
Positive Control (e.g., Doxorubicin)0.185.3 ± 4.50.45
0.548.9 ± 3.9
122.1 ± 2.8
55.6 ± 1.2

Experimental Protocols

Protocol 1: Fluorescent Membrane Potential Assay for NaV1.7 Inhibition

This protocol is designed to identify inhibitors of the voltage-gated sodium channel NaV1.7, which is primarily expressed in sensory neurons and is a key target in pain research.[5] The assay uses a fluorescent dye sensitive to changes in membrane potential to measure channel activation in a cell line stably expressing hNaV1.7 (e.g., HEK-293 cells).[6]

Materials:

  • HEK-293 cells stably expressing hNaV1.7 (hNaV1.7-HEK-293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound, dissolved in DMSO

  • NaV1.7 channel activator (e.g., Veratridine or Antillatoxin)[3][5]

  • Reference inhibitor (e.g., Tetrodotoxin (TTX) or a known small molecule inhibitor)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument

Methodology:

  • Cell Culture and Plating:

    • Culture hNaV1.7-HEK-293 cells in complete DMEM at 37°C and 5% CO₂.

    • One day before the assay, seed the cells into black, clear-bottom microplates at a density of 80,000-100,000 cells/well. Allow cells to adhere and form a monolayer overnight.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Buffer to create a concentration range (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Execution (FLIPR):

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Add the prepared compound dilutions (including reference inhibitor and vehicle controls) to the plate. Incubate for 10-20 minutes.

    • Prepare the activator solution (e.g., 20 µM Veratridine).

    • Initiate the reading on the FLIPR instrument, which measures baseline fluorescence.

    • The instrument will automatically add the activator solution to all wells, inducing Na+ influx and membrane depolarization.

    • Continue to record the fluorescent signal for 2-5 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence upon activator addition is proportional to NaV1.7 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., 1 µM TTX, 100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol assesses the effect of the compound on cell viability and proliferation. It is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[7] This can indicate general cytotoxicity or specific anti-proliferative effects.

Materials:

  • A relevant cell line (e.g., TT cells for medullary thyroid cancer, which overexpress NaV1.7, or a standard line like HeLa or A549).[7]

  • Complete culture medium appropriate for the chosen cell line.

  • This compound, dissolved in DMSO.

  • Positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, controls, or vehicle (DMSO) alone.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability = (Absorbance_treated / Absorbance_vehicle) * 100).

    • Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture hNaV1.7-HEK-293 Cells plate Seed Cells into 96-well Plate culture->plate culture->plate dye_load Load Cells with Dye (60 min, 37°C) plate->dye_load plate->dye_load compound Prepare Compound Dilutions dye Prepare Dye Solution compound_add Add Compound to Plate (10-20 min incubation) dye_load->compound_add dye_load->compound_add flipr Measure Baseline Fluorescence (FLIPR Instrument) compound_add->flipr compound_add->flipr activate Add Activator (Veratridine) flipr->activate flipr->activate read Record Fluorescence Change activate->read activate->read calc Calculate % Inhibition read->calc read->calc plot Plot Dose-Response Curve calc->plot calc->plot ic50 Determine IC₅₀ Value plot->ic50 plot->ic50 G cluster_membrane Cell Membrane nav17 NaV1.7 Channel intracellular Intracellular Na+ depolarization Membrane Depolarization nav17->depolarization Na+ influx extracellular Extracellular Na+ compound (2,4-Difluorophenyl) (piperidin-4-yl)methanone compound->nav17 inhibits veratridine Veratridine (Activator) veratridine->nav17 activates fluorescence Increased Fluorescence depolarization->fluorescence

References

Application Notes and Protocols for (2,4-Difluorophenyl)(piperidin-4-yl)methanone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

(2,4-Difluorophenyl)(piperidin-4-yl)methanone and its derivatives are pivotal chemical intermediates in the synthesis of key atypical antipsychotic drugs, namely Risperidone and its active metabolite, Paliperidone. While not pharmacologically active in their own right within the central nervous system, their critical role as precursors makes them indispensable for neuroscience research and drug development in the field of psychiatry. These application notes provide detailed protocols for the utilization of this compound in the synthesis of these important neuropsychiatric medications.

Chemical Properties and Synonyms

PropertyValue
IUPAC Name This compound
CAS Number 84162-86-7
Molecular Formula C₁₂H₁₃F₂NO
Molecular Weight 225.23 g/mol
Synonyms 4-(2,4-difluorobenzoyl)piperidine, Risperidone Ketone Intermediate

Application in the Synthesis of Atypical Antipsychotics

This compound serves as a foundational building block for the synthesis of Risperidone and Paliperidone. The general synthetic strategy involves the formation of a benzisoxazole ring system from the methanone, followed by N-alkylation of the piperidine nitrogen with a substituted ethyl-pyrimidine moiety.

Synthesis of Risperidone Intermediate: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole

A crucial step in the synthesis of Risperidone is the conversion of this compound to its oxime, followed by cyclization to form the benzisoxazole ring.

Experimental Protocol: Oximation and Cyclization

  • Oximation:

    • To a solution of this compound hydrochloride in ethanol, add hydroxylamine hydrochloride.

    • Stir the mixture at room temperature and add N,N-diethylethanamine.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to allow the product, this compound oxime, to precipitate.

    • Filter the solid and dry under vacuum.

  • Cyclization:

    • The resulting oxime is then cyclized to form 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole. This is typically achieved by heating the oxime in the presence of a base such as potassium hydroxide.[1]

Final Synthesis of Risperidone

The final step in the synthesis of Risperidone involves the N-alkylation of the piperidine ring of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: N-alkylation

  • In a reaction vessel, combine 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and a base such as sodium carbonate in a suitable solvent like isopropanol.[2]

  • Add a catalytic amount of potassium iodide.

  • Heat the mixture to reflux (approximately 80-82°C) and maintain for several hours.[2]

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the crude Risperidone.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide and isopropanol.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagent Second Key Intermediate cluster_final Final Product A This compound C This compound Oxime A->C Oximation B Hydroxylamine B->C D 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole C->D Cyclization F Risperidone D->F N-alkylation E 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one E->F

Synthetic pathway of Risperidone.

Role in the Synthesis of Paliperidone

Paliperidone (9-hydroxyrisperidone) is the active metabolite of Risperidone. This compound is also a key precursor for the synthesis of Paliperidone. The synthesis of Paliperidone follows a similar pathway to Risperidone, utilizing the common intermediate 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[4] This intermediate is then condensed with a hydroxylated version of the pyrimidinone side chain, specifically 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[4][5]

Mechanism of Action of the Final Products in Neuroscience

The significance of this compound in neuroscience is realized through the pharmacological action of its end products, Risperidone and Paliperidone. These drugs are potent antagonists at multiple neurotransmitter receptors in the brain.

  • Dopamine D2 Receptor Antagonism: Both Risperidone and Paliperidone exhibit high affinity for and antagonism of dopamine D2 receptors. This action is believed to be central to their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Antagonism: A defining characteristic of atypical antipsychotics is their potent antagonism of serotonin 5-HT2A receptors.[2] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

The dual antagonism of D2 and 5-HT2A receptors is a key feature of the therapeutic profile of Risperidone and Paliperidone.

G cluster_drug Atypical Antipsychotics cluster_receptors Neurotransmitter Receptors cluster_effects Therapeutic Effects Drug Risperidone / Paliperidone D2 Dopamine D2 Receptor Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonism Positive Amelioration of Positive Symptoms D2->Positive Negative Amelioration of Negative Symptoms HT2A->Negative EPS Reduced Extrapyramidal Side Effects HT2A->EPS

Mechanism of action of final products.

Summary of Quantitative Data

As this compound is a non-active intermediate, quantitative pharmacological data such as receptor binding affinities or functional assay results are not available for this compound. The relevant quantitative data pertains to the final active pharmaceutical ingredients, Risperidone and Paliperidone.

CompoundReceptorBinding Affinity (Ki, nM)
RisperidoneD23.13
5-HT2A0.16
PaliperidoneD24.9
5-HT2A0.25

Note: The exact Ki values can vary depending on the experimental conditions and are provided here as representative values from the literature.

Conclusion

This compound is a compound of significant interest in neuroscience research, not for its direct biological activity, but as an essential precursor for the synthesis of the widely prescribed atypical antipsychotics Risperidone and Paliperidone. The protocols outlined above provide a framework for its use in the laboratory setting for the preparation of these important therapeutic agents, facilitating further research into their mechanisms of action, the development of novel derivatives, and the exploration of their therapeutic potential in a range of neuropsychiatric disorders.

References

Application Notes and Protocols for High-Throughput Screening of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2,4-Difluorophenyl)(piperidin-4-yl)methanone scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. Libraries based on this core structure are of significant interest for the discovery of novel therapeutics. High-throughput screening (HTS) is an indispensable methodology for rapidly assessing the biological activity of large compound libraries, thereby accelerating the identification of promising lead candidates.

These application notes provide detailed protocols for the high-throughput screening of this compound libraries against two major classes of drug targets: G-Protein Coupled Receptors (GPCRs) and cancer-related kinases. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.

Potential Biological Targets and Screening Strategies

Derivatives of the piperidine scaffold have been shown to exhibit affinity for a range of biological targets, including GPCRs and various enzymes involved in cell signaling.[1][2] Consequently, a multi-pronged screening approach is recommended to fully elucidate the therapeutic potential of a this compound library.

Two primary screening strategies are outlined below:

  • GPCR Target-Based Screening: Many piperidine-containing molecules are known to interact with GPCRs, such as sigma (σ) receptors, which are implicated in neurological disorders and cancer.[2][3] A radioligand binding assay is a robust method for quantifying the affinity of library compounds for a specific GPCR.[4]

  • Phenotypic Cancer Cell-Based Screening: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[5][6] A cytotoxicity assay, such as the MTT assay, can identify compounds that inhibit the proliferation of cancer cell lines where this pathway is active.[1]

Data Presentation: Illustrative HTS Results

The following tables present illustrative quantitative data that could be obtained from high-throughput screening of a hypothetical library of this compound derivatives. This data is provided for exemplary purposes to demonstrate the potential outcomes of the described assays.

Table 1: Illustrative GPCR Binding Affinity Data for a this compound Library

This table showcases sample binding affinities (Kᵢ) for a selection of library compounds against the Sigma 1 (σ₁) receptor, a relevant GPCR target. Lower Kᵢ values indicate higher binding affinity.

Compound IDR Group ModificationKᵢ (nM) for σ₁ Receptor
DFP-001-H850
DFP-002-CH₃450
DFP-003-C₂H₅220
DFP-004-CH₂Ph75
DFP-005-SO₂Ph15
Haloperidol (Control)N/A10

Data is illustrative and based on the affinities of similar piperidine-based compounds for sigma receptors.[3]

Table 2: Illustrative Cytotoxicity Data in a Cancer Cell Line Panel for a this compound Library

This table presents sample half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of compounds in inhibiting the growth of various human cancer cell lines. Lower IC₅₀ values represent greater cytotoxic potency.

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HT29 (Colon) IC₅₀ (µM)
DFP-001> 50> 50> 50
DFP-00225.432.145.8
DFP-00312.818.522.1
DFP-0045.27.99.4
DFP-0050.91.52.3
Doxorubicin (Control)0.20.10.3

Data is illustrative and modeled after the cytotoxic profiles of other piperidine-containing compounds in cancer cell lines.[7]

Experimental Protocols

Protocol 1: High-Throughput Radioligand Binding Assay for GPCRs (e.g., Sigma 1 Receptor)

Objective: To determine the binding affinity (Kᵢ) of compounds from the this compound library for a specific GPCR target.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cell membranes expressing the target GPCR (e.g., σ₁ receptor)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptor)[3]

  • Unlabeled competitor ligand for non-specific binding determination (e.g., Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Dispense 50 µL of each compound dilution into the wells of a 96-well plate.

  • Reagent Addition: Add 50 µL of the radioligand solution to each well. For determining non-specific binding, add a high concentration of an unlabeled competitor ligand.

  • Initiation of Binding: Add 150 µL of the GPCR-expressing cell membrane preparation to each well to initiate the binding reaction. The final volume in each well should be 250 µL.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes), with gentle agitation.[3]

  • Termination of Binding: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each compound by plotting the percentage of specific binding against the compound concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ of compounds from the this compound library against various cancer cell lines.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HT29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value for each compound.

Visualizations: Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Lib Compound Library (10 mM in DMSO) Dispense Compound Dispensing (Acoustic/Pin Tool) Lib->Dispense Plate Assay Plate (384-well) Incubate Incubation Reagents Cells / Membranes Assay Reagents AddReagents Reagent Addition (Liquid Handler) Reagents->AddReagents Dispense->Plate Read Plate Reading (e.g., Scintillation, Absorbance) QC Quality Control (Z'-factor, S/N) Read->QC Normalization Data Normalization (% Inhibition / Viability) QC->Normalization CurveFit Curve Fitting (IC50 / Ki Determination) Normalization->CurveFit HitSelect Hit Selection CurveFit->HitSelect GPCR_Signaling Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR (e.g., Sigma Receptor) Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibitor (2,4-Difluorophenyl) (piperidin-4-yl)methanone Derivative Inhibitor->Akt Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: Why is my reaction yield of this compound lower than expected?

Answer:

Low yields in the N-acylation of piperidine derivatives can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration or gently heating the mixture if the reagents are stable at higher temperatures.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.

    • Solution: Experiment with different reaction parameters. For instance, a stronger, non-nucleophilic base might be more effective at scavenging the HCl byproduct. The solvent should be inert and capable of dissolving all reactants. Dichloromethane (DCM) and chloroform are commonly used.

  • Poor Quality Starting Materials: The purity of the piperidine starting material and the 2,4-difluorobenzoyl chloride is crucial.

    • Solution: Ensure that the starting materials are pure and dry. 2,4-difluorobenzoyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the acylation reaction under these conditions.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

    • Solution: A common side reaction is the hydrolysis of the acyl chloride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products. The most probable side products in this synthesis are:

  • 2,4-Difluorobenzoic Acid: This forms from the hydrolysis of 2,4-difluorobenzoyl chloride.

    • Minimization: Use anhydrous solvents and run the reaction under an inert atmosphere to exclude moisture.

  • Unreacted Piperidin-4-yl-methanone: If the reaction is incomplete, you will see the starting amine on the TLC.

    • Minimization: Ensure a slight excess of the acylating agent is used and that the reaction is allowed to proceed to completion.

  • Quaternary Ammonium Salts: While less common in acylation than in alkylation, if a protic solvent is used, it could potentially lead to complex side reactions.

    • Minimization: Stick to aprotic solvents like DCM or chloroform.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of piperidine-containing compounds can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography. Here are some recommended purification strategies:

  • Column Chromatography with a Basic Modifier: To counteract the acidity of silica gel, add a small amount of a basic modifier to the eluent.

    • Triethylamine (TEA): Typically, 0.5-2% TEA is added to the solvent system (e.g., ethyl acetate/hexanes).

    • Ammonia in Methanol: A solution of ~7N ammonia in methanol can also be used as a polar component in the eluent system.

  • Acid-Base Extraction: An acid-base workup can effectively separate the basic product from neutral and acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the piperidine nitrogen and extract it into the aqueous layer.

    • Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO₃) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common and direct synthesis route is the N-acylation of a piperidin-4-yl-methanone derivative with 2,4-difluorobenzoyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: Which bases are suitable for this reaction?

A2: Tertiary amines are typically used as bases to scavenge the HCl byproduct. Common choices include triethylamine (TEA) and pyridine. It is important to use a non-nucleophilic base to avoid its reaction with the acyl chloride.

Q3: What solvents are recommended for this synthesis?

A3: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the acyl chloride. Dichloromethane (DCM) and chloroform are excellent choices as they are good solvents for the reactants and are inert under the reaction conditions.

Q4: How does temperature affect the reaction?

A4: The acylation is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic reaction between the amine and the acyl chloride. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.

Data Presentation

Acylating AgentAmineBaseSolventTemperature (°C)Time (h)Yield (%)
2,4-Difluorobenzoyl chloridePiperidine-Chloroform0 to RTOvernight82
Benzoyl chloridePiperidineNaOHWater35-40-High (not quantified)
Acetyl chloride4-AcetylpiperidineTriethylamineDCMRT-Good (not quantified)
Acetic anhydride4-AcetylpiperidinePyridineDCMRT-Good (not quantified)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone and is a general guideline.[1] Optimization may be required to achieve the best results.

Materials:

  • Piperidin-4-yl-methanone hydrochloride

  • 2,4-Difluorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-yl-methanone hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes to generate the free base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours (or until completion is confirmed by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes with 1% TEA).

Mandatory Visualization

Diagram 1: General Synthesis Workflow

SynthesisWorkflow Start Starting Materials: - Piperidin-4-yl-methanone HCl - 2,4-Difluorobenzoyl chloride - Base (e.g., TEA) Reaction N-Acylation Reaction (Anhydrous DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting Material Remains Complete Reaction Complete CheckCompletion->Complete No Starting Material Extend Extend Reaction Time or Increase Temperature Incomplete->Extend CheckPurity Check Starting Material Purity Complete->CheckPurity Impure Impure Materials CheckPurity->Impure Impurities Detected Pure Materials are Pure CheckPurity->Pure Purity Confirmed Purify Purify/Source High-Purity Starting Materials Impure->Purify Optimize Optimize Reaction Conditions (Base, Solvent) Pure->Optimize

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: 4-(2,4-difluorobenzoyl)piperidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-difluorobenzoyl)piperidine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4-(2,4-difluorobenzoyl)piperidine?

A1: The most frequently employed purification methods for 4-(2,4-difluorobenzoyl)piperidine are recrystallization of its hydrochloride salt and column chromatography. Recrystallization is often performed using solvents like isopropanol, while column chromatography on silica gel can be used to separate the free base from non-polar impurities.

Q2: What is the expected purity of 4-(2,4-difluorobenzoyl)piperidine after purification?

A2: Commercially available 4-(2,4-difluorobenzoyl)piperidine hydrochloride is typically offered at purities of greater than 98% or even 99% as determined by HPLC.[1][2] Proper execution of purification protocols should yield a product with a purity level suitable for most synthetic applications, including the synthesis of pharmaceutical ingredients like risperidone.

Q3: My purified 4-(2,4-difluorobenzoyl)piperidine appears as an off-white or light yellow powder. Is this normal?

A3: Yes, it is common for purified 4-(2,4-difluorobenzoyl)piperidine hydrochloride to be an off-white to light yellow powder or crystalline solid.[1] Discoloration can sometimes be attributed to minor impurities or oxidation products. If the purity is confirmed by analytical methods like HPLC and meets the requirements of your experiment, the color should not be a significant concern.

Q4: Can I use 4-(2,4-difluorobenzoyl)piperidine directly after synthesis without purification?

A4: It is highly recommended to purify 4-(2,4-difluorobenzoyl)piperidine after its synthesis. The crude product may contain unreacted starting materials, byproducts from side reactions (such as N-acylation or polyacylation), and residual catalysts. These impurities can interfere with subsequent reactions, leading to lower yields and the formation of hard-to-separate impurities in your final product.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 4-(2,4-difluorobenzoyl)piperidine.

Recrystallization of 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is precipitating as a liquid phase because the temperature is above its melting point at that concentration, or the cooling rate is too fast.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Allow the solution to cool down slowly to room temperature without disturbance.

    • If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.

    • Once crystal formation begins at room temperature, the flask can be moved to an ice bath to maximize the yield.

Problem: Poor recovery of the purified compound after recrystallization.

  • Possible Cause: The chosen solvent is too good at dissolving the compound even at low temperatures, or an excessive amount of solvent was used.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After cooling and filtration, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Consider a different solvent or a solvent mixture that provides a steeper solubility curve (high solubility when hot, low solubility when cold).

Problem: The resulting crystals are very fine and difficult to filter.

  • Possible Cause: The solution was cooled too rapidly, leading to rapid precipitation of small crystals.

  • Solution:

    • Repeat the recrystallization process, ensuring a slow cooling rate.

    • Insulating the flask during cooling can help to promote the growth of larger, more easily filterable crystals.

Column Chromatography of 4-(2,4-difluorobenzoyl)piperidine (Free Base)

Problem: The compound shows significant tailing on the TLC plate and the column, leading to broad peaks and poor separation.

  • Possible Cause: The basic piperidine nitrogen is interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. This will compete with your compound for the acidic sites on the silica, reducing tailing.

    • Alternatively, consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.

Problem: Low recovery of the compound from the column.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel due to strong interactions.

  • Solution:

    • Use the solutions for tailing mentioned above, as adding a basic modifier can also improve recovery.

    • If the compound is still retained, you may need to flush the column with a more polar solvent system, such as methanol or a mixture of dichloromethane and methanol.

Problem: Co-elution of the product with impurities.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution between your product and the impurities.

  • Solution:

    • Carefully optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent mixtures of different polarities.

    • A shallower solvent gradient during the column run may improve separation.

    • If separation is still challenging, consider a different chromatographic technique, such as reversed-phase chromatography, if the compound and impurities have suitable solubility.

Data Presentation

The following tables provide an overview of typical purity levels and a comparison of purification methods for a related compound, illustrating the potential outcomes of different purification strategies.

Table 1: Typical Purity of 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

ParameterSpecificationAnalysis Method
Purity>98.0%HPLC
Purity≥99%HPLC

(Data sourced from commercial supplier specifications)[1][2]

Table 2: Comparative Purification of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4) - An Example of Method Optimization

Purification MethodYieldPurity
Existing Three-Step Method~60%99%
Cooling Recrystallization (Chloroform)92.31%99.98%
Antisolvent CrystallizationHighLow

(This table is adapted from a study on a different compound to illustrate how a change in purification strategy can significantly impact yield and purity.)

Experimental Protocols

Protocol 1: Recrystallization of 4-(2,4-difluorobenzoyl)piperidine Hydrochloride from Isopropanol
  • Dissolution: Place the crude 4-(2,4-difluorobenzoyl)piperidine hydrochloride in a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of 4-(2,4-difluorobenzoyl)piperidine (Free Base)
  • Neutralization: If starting with the hydrochloride salt, dissolve it in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3. If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-(2,4-difluorobenzoyl)piperidine.

Visualizations

PurificationWorkflow General Purification Workflow for 4-(2,4-difluorobenzoyl)piperidine crude Crude Product (from synthesis) choice Choose Purification Method crude->choice recryst Recrystallization (as HCl salt) choice->recryst High Polarity/ Crystalline Solid chrom Column Chromatography (as free base) choice->chrom Oily Product/ Close Impurities dissolve Dissolve in hot solvent (e.g., Isopropanol) recryst->dissolve neutralize Neutralize to Free Base chrom->neutralize cool Slow Cooling & Filtration dissolve->cool pure_xtal Pure Crystals cool->pure_xtal column Elute through Silica Gel (with optimized eluent) neutralize->column pure_oil Pure Product (after solvent removal) column->pure_oil TroubleshootingTree Troubleshooting Purification Challenges start Purification Issue recryst_issue Recrystallization Problem? start->recryst_issue chrom_issue Chromatography Problem? start->chrom_issue recryst_issue->chrom_issue No oiling Product 'Oils Out' recryst_issue->oiling Yes low_yield_recryst Low Yield recryst_issue->low_yield_recryst Yes tailing Peak Tailing chrom_issue->tailing Yes low_recovery_chrom Low Recovery chrom_issue->low_recovery_chrom Yes solution_oiling Re-dissolve & Cool Slowly oiling->solution_oiling solution_low_yield Use Less Solvent / Evaporate Mother Liquor low_yield_recryst->solution_low_yield solution_tailing Add Triethylamine to Eluent / Use Alumina tailing->solution_tailing solution_low_recovery Add Basic Modifier / Flush with Polar Solvent low_recovery_chrom->solution_low_recovery

References

Technical Support Center: Overcoming Solubility Issues with (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with (2,4-Difluorophenyl)(piperidin-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is attributed to its molecular structure. While the piperidine ring contains a nitrogen atom that can participate in hydrogen bonding, the presence of the lipophilic difluorophenyl ring contributes to the overall low polarity of the molecule, leading to poor solubility in water.[1] The free base form is generally less soluble in neutral aqueous media compared to its salt form.

Q2: What is the expected impact of pH on the solubility of this compound?

A2: Due to the basic nature of the piperidine nitrogen, the solubility of this compound is highly pH-dependent.[2] In acidic conditions (lower pH), the piperidine nitrogen becomes protonated, forming a more polar and, consequently, more water-soluble salt.[3] Conversely, in neutral or basic conditions (higher pH), the compound exists predominantly in its less soluble free base form.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 1%, to minimize its effect on the aqueous environment.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • pH Adjustment: Ensure your aqueous buffer has a sufficiently low pH to maintain the compound in its protonated, more soluble form.[2]

  • Use of Solubilizing Excipients: Consider incorporating surfactants or cyclodextrins into your aqueous buffer to help maintain solubility.[2]

Q4: What are the primary methods to enhance the solubility of this compound?

A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[4] These can be broadly categorized as:

  • Physical Modifications: Such as particle size reduction (micronization).[5][6][7][8]

  • Chemical Modifications: Including salt formation.

  • Formulation Approaches: Such as the use of co-solvents, cyclodextrin complexation, and solid dispersions.[9][10][11][12]

Troubleshooting Guides

Issue: The compound is not dissolving sufficiently in my desired aqueous buffer.
Solution 1: pH Adjustment

This is often the first and most straightforward approach for compounds with ionizable groups.

  • Principle: Lowering the pH of the solution will protonate the basic piperidine nitrogen, forming a more soluble hydrochloride salt.[3]

  • Experimental Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, and 7.4).

    • Add a known excess amount of this compound to a fixed volume of each buffer.

    • Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Parameter Condition Expected Outcome
pH Acidic (e.g., pH 2-4)Higher Solubility
pH Neutral (e.g., pH 7.4)Lower Solubility
Solution 2: Use of Co-solvents

Adding a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[13][14][15][16]

  • Principle: Co-solvents reduce the polarity of the aqueous solvent system, making it more favorable for the dissolution of nonpolar solutes.[17]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[14]

  • Experimental Protocol:

    • Prepare several stock solutions of the compound in a suitable co-solvent (e.g., DMSO or ethanol).

    • Create a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).

    • Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture.

    • Observe for any precipitation and determine the maximum concentration that remains in the solution.

    • Caution: Be mindful of the potential toxicity or interference of the co-solvent in your specific application, especially in biological assays.

Co-solvent Concentration (% v/v) Expected Solubility Enhancement
Ethanol5 - 20%Moderate
Propylene Glycol5 - 20%Moderate to High
DMSO≤ 1% (for bioassays)High (in stock)
Solution 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[18][19][20][21]

  • Principle: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the nonpolar part of the drug molecule, while the hydrophilic exterior remains exposed to the aqueous environment.[19]

  • Experimental Protocol (Kneading Method):

    • Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Mix the this compound and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

    • Add a small amount of a water/alcohol mixture to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid in an oven at a controlled temperature.

    • Pulverize the dried complex and determine its solubility in the desired aqueous medium.

Cyclodextrin Molar Ratio (Drug:CD) Expected Solubility Enhancement
HP-β-CD1:1Significant
HP-β-CD1:2Potentially Higher
Solution 4: Solid Dispersion

This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[10][11][12][22]

  • Principle: The drug is molecularly dispersed within the carrier, which can lead to a reduction in particle size to the molecular level, improved wettability, and the formation of a higher-energy amorphous state, all of which enhance dissolution.[23]

  • Experimental Protocol (Solvent Evaporation Method):

    • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

    • Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid mass.

    • Further, dry the solid dispersion to remove any residual solvent.

    • Characterize the solid dispersion and evaluate its dissolution rate compared to the pure drug.

Carrier Drug:Carrier Ratio (w/w) Expected Dissolution Rate Increase
PVP K301:1 to 1:5Substantial
PEG 60001:1 to 1:5Substantial
Solution 5: Particle Size Reduction (Micronization)

Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[5][6][7][8][24]

  • Principle: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute.

  • Method: Techniques like jet milling can be used to reduce the particle size to the micron or sub-micron range.[6]

  • Consideration: This method is most effective for drugs where the dissolution rate is the limiting factor for solubility. It may not significantly increase the equilibrium solubility but can improve the kinetics of dissolution.[25]

Visualizations

G cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor solubility of (2,4-Difluorophenyl) (piperidin-4-yl)methanone in aqueous buffer ph_adjust Adjust pH of Buffer (for ionizable compound) start->ph_adjust Is the compound ionizable? cosolvent Use Co-solvents (e.g., DMSO, Ethanol) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin solid_dispersion Create Solid Dispersion (e.g., with PVP, PEG) start->solid_dispersion micronization Particle Size Reduction (Micronization) start->micronization evaluate Evaluate Solubility and Stability ph_adjust->evaluate cosolvent->evaluate cyclodextrin->evaluate solid_dispersion->evaluate micronization->evaluate success Sufficient Solubility Achieved evaluate->success Yes failure Inadequate Solubility (Re-evaluate strategy or combine methods) evaluate->failure No

Caption: Troubleshooting workflow for solubility issues.

G cluster_pathway Hypothetical Signaling Pathway ligand Soluble (2,4-Difluorophenyl) (piperidin-4-yl)methanone (Formulated for delivery) receptor Target Receptor (e.g., GPCR) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Generates kinase_cascade Kinase Cascade Activation (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor Phosphorylation kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(2,4-Difluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,4-difluorobenzoyl)piperidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-(2,4-difluorobenzoyl)piperidine, presented in a question-and-answer format.

Synthesis Route: Friedel-Crafts Acylation

Q1: My Friedel-Crafts reaction to synthesize 4-(2,4-difluorobenzoyl)piperidine has a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in the Friedel-Crafts acylation for this specific synthesis can often be attributed to several factors. Here are the primary culprits and how to address them:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.

    • Troubleshooting:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents.

      • Use a fresh, unopened container of AlCl₃ or handle it in a glovebox.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.

    • Troubleshooting:

      • Increase the molar ratio of AlCl₃ to the limiting reagent. A 1.1 to 1.3 molar equivalent is a good starting point.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Troubleshooting:

      • If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions and decomposition. It is recommended to start at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm to room temperature or slightly above.

  • Poor Quality of Reagents: The purity of piperidine-4-carbonyl chloride hydrochloride and 1,3-difluorobenzene is crucial.

    • Troubleshooting:

      • Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Use freshly distilled 1,3-difluorobenzene if necessary.

Q2: I am observing the formation of multiple byproducts in my Friedel-Crafts reaction. What are the likely side reactions and how can I minimize them?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, side reactions can still occur.

  • Potential Side Reactions:

    • Isomerization: Although less common with acylation, some isomerization of the difluorobenzoyl group on the aromatic ring could theoretically occur under harsh conditions, this is generally not a major concern with 2,4-difluoro substitution.

    • Decomposition: At higher temperatures, the starting materials or product may decompose, leading to a complex mixture of byproducts.

  • Minimization Strategies:

    • Control Temperature: Maintain a controlled temperature throughout the reaction. Gradual addition of reactants at a low temperature can help to minimize exothermic reactions and subsequent side product formation.

    • Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

    • Purification: Effective purification of the crude product by column chromatography or recrystallization is essential to remove any byproducts.

Synthesis Route: Direct Acylation of Piperidine

Q1: I am attempting the direct acylation of piperidine with 2,4-difluorobenzoyl chloride and experiencing a low yield. What could be the issue?

A1: Direct acylation is often a high-yielding reaction, so a low yield might indicate one of the following issues:

  • Stoichiometry: An incorrect molar ratio of reactants is a common problem.

    • Troubleshooting:

      • Use a slight excess of piperidine (e.g., 1.1 to 2 equivalents) to ensure the complete consumption of the more valuable 2,4-difluorobenzoyl chloride. The excess piperidine also acts as a base to neutralize the HCl byproduct.

  • Reaction Conditions: The reaction temperature and solvent can influence the outcome.

    • Troubleshooting:

      • The reaction is typically performed at a low temperature (0 °C) during the addition of the acyl chloride to control the exotherm, followed by stirring at room temperature.

      • A suitable aprotic solvent like chloroform, dichloromethane, or THF should be used.

  • Hydrolysis of Acyl Chloride: 2,4-difluorobenzoyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not react with piperidine under these conditions.

    • Troubleshooting:

      • Use anhydrous solvent and dried glassware.

      • Perform the reaction under an inert atmosphere.

Q2: My final product from the direct acylation is impure. What are the likely impurities and how can I avoid them?

A2: Impurities in this reaction often stem from side reactions or unreacted starting materials.

  • Potential Impurities:

    • Unreacted 2,4-difluorobenzoyl chloride: If an insufficient amount of piperidine is used.

    • 2,4-difluorobenzoic acid: From the hydrolysis of the acyl chloride.

    • Piperidinium hydrochloride: The salt formed from the reaction of piperidine with the HCl byproduct.

    • Over-acylation products: While less likely with piperidine itself, with substrates containing multiple reactive sites like piperazine, both mono- and di-acylated products can be formed.[1]

  • Avoidance and Purification:

    • Use of a Base: Adding an external base (e.g., triethylamine, pyridine, or an excess of piperidine) can scavenge the HCl produced during the reaction, preventing the formation of piperidinium hydrochloride and driving the reaction to completion.

    • Aqueous Work-up: A standard aqueous work-up can remove most water-soluble impurities. Washing the organic layer with a dilute acid solution can remove excess piperidine, and a wash with a dilute base solution can remove any 2,4-difluorobenzoic acid.

    • Chromatography: Purification of the crude product by column chromatography is often effective in obtaining a highly pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Friedel-Crafts Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride.

SolventCatalyst (Molar Eq.)Temperature (°C)Time (h)Yield (%)Reference
Methylene ChlorideAlCl₃ (1.4)45-50352[2]
1,2-DichloroethaneAlCl₃ (1.4)85-95346[2]
1,1,1-TrichloroethaneAlCl₃ (1.4)75-80335[2]

Table 2: Reaction Conditions for the Direct Acylation of Piperidine with 2,4-Difluorobenzoyl Chloride.

Piperidine (Molar Eq.)SolventTemperatureTimeYield (%)Reference
2Chloroform0 °C to RTOvernight82[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

This protocol is adapted from a patented procedure.[2]

Materials:

  • Piperidine-4-carbonyl chloride hydrochloride

  • 1,3-Difluorobenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Toluene

  • Ice

Procedure:

  • To a solution of piperidine-4-carbonyl chloride hydrochloride (1.0 eq) in anhydrous methylene chloride, add aluminum chloride (1.4 eq) in portions while stirring at room temperature.

  • Stir the resulting mixture for 20 minutes.

  • Slowly add 1,3-difluorobenzene (5.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 45-50 °C and maintain for 3 hours.

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture and pour it into crushed ice.

  • Concentrate the mixture in vacuo.

  • Perform azeotropic distillation with toluene to remove water.

  • Add methylene chloride to the residue and stir for 14 hours.

  • Filter the solid through Celite and concentrate the filtrate to obtain 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

Protocol 2: Direct Acylation of Piperidine

This protocol is based on the synthesis of a structurally similar compound.[1]

Materials:

  • Piperidine

  • 2,4-Difluorobenzoyl chloride

  • Chloroform, absolute

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve piperidine (2.0 eq) in absolute chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 eq) in absolute chloroform to the piperidine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by automated column chromatography.

Visualizations

experimental_workflow_friedel_crafts start Start reagents Mix Piperidine-4-carbonyl chloride HCl and AlCl3 in CH2Cl2 start->reagents add_dfb Add 1,3-Difluorobenzene reagents->add_dfb react Heat to 45-50 °C for 3h add_dfb->react workup Quench with ice react->workup concentrate1 Concentrate in vacuo workup->concentrate1 azeotrope Azeotropic distillation with Toluene concentrate1->azeotrope dissolve Add CH2Cl2 and stir azeotrope->dissolve filter Filter through Celite dissolve->filter concentrate2 Concentrate filtrate filter->concentrate2 end Product concentrate2->end

Caption: Experimental workflow for the Friedel-Crafts synthesis.

experimental_workflow_direct_acylation start Start dissolve_piperidine Dissolve Piperidine in Chloroform start->dissolve_piperidine cool Cool to 0 °C dissolve_piperidine->cool add_acyl_chloride Slowly add 2,4-Difluorobenzoyl chloride solution cool->add_acyl_chloride react Stir overnight at RT add_acyl_chloride->react concentrate Remove solvent react->concentrate purify Purify by column chromatography concentrate->purify end Product purify->end

Caption: Experimental workflow for the direct acylation of piperidine.

troubleshooting_logic low_yield Low Yield? check_catalyst Check Catalyst Activity (Anhydrous Conditions) low_yield->check_catalyst Friedel-Crafts check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry check_temp Optimize Temperature low_yield->check_temp check_reagents Check Reagent Purity low_yield->check_reagents impure_product Impure Product? optimize_workup Optimize Aqueous Work-up impure_product->optimize_workup optimize_purification Optimize Purification (Chromatography/Recrystallization) impure_product->optimize_purification control_temp Control Reaction Temperature impure_product->control_temp use_base Use a Base (Direct Acylation) impure_product->use_base

Caption: Troubleshooting logic for the synthesis of 4-(2,4-difluorobenzoyl)piperidine.

References

Technical Support Center: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of an apolar impurity in my crude reaction mixture. What could it be and how can I avoid it?

A1: A common apolar side-product in the acylation of piperidines is the diacylated piperidine. In this case, it would be N-(2,4-difluorobenzoyl)-4-(2,4-difluorobenzoyl)piperidine. This occurs when both nitrogen atoms of a piperazine impurity react with the acylating agent, or if the piperidine nitrogen is acylated twice under harsh conditions, which is less common for piperidine itself but can occur with piperazine contaminants.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of piperidine-4-carboxamide to 2,4-difluorobenzoyl chloride. An excess of the acylating agent can promote diacylation, especially if piperazine is present as an impurity in the starting material.

  • Slow Addition: Add the 2,4-difluorobenzoyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction.[1]

  • Check Starting Material Purity: Ensure the piperidine-4-carboxamide starting material is free from significant piperazine contamination.

Q2: My reaction yield is low, and I have a polar impurity that is soluble in aqueous base. What is this impurity?

A2: This polar impurity is likely 2,4-difluorobenzoic acid . It forms from the hydrolysis of the highly reactive 2,4-difluorobenzoyl chloride by any trace amounts of water in the reaction mixture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use a fresh, high-purity bottle of 2,4-difluorobenzoyl chloride. Over time, acyl chlorides can hydrolyze upon exposure to atmospheric moisture.

Q3: My TLC analysis shows a spot with a similar polarity to my product, making purification difficult. What could this be?

A3: This could be an isomer of the desired product, such as a regioisomer formed during a Friedel-Crafts acylation step if the synthesis route involves acylation of a substituted piperidine. More commonly in N-acylation, it could be an incompletely reacted starting material or a closely related analog.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to ensure complete consumption of the starting material.

  • Purification Technique: Optimize your purification method. Flash column chromatography with a carefully selected solvent gradient can often resolve closely related compounds.

Side-Product Analysis Data

The following table summarizes potential side-products, their likely causes, and suggested preventative measures.

Side-Product NameStructureCommon CausePrevention Strategy
N,N'-bis(2,4-difluorobenzoyl)piperazinePresence of piperazine impurity in starting material and excess acylating agent.[1]Use high-purity piperidine starting material; control stoichiometry.
2,4-Difluorobenzoic AcidHydrolysis of 2,4-difluorobenzoyl chloride by moisture.Ensure strictly anhydrous reaction conditions.
Unreacted Piperidin-4-yl-methanoneIncomplete reaction.Increase reaction time or temperature; ensure proper stoichiometry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Side-Product Identification
  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

  • Sample Preparation: A dilute solution of the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Analyze for characteristic peaks of the product and potential impurities.

  • ¹³C NMR: Provides detailed information on the carbon skeleton, useful for identifying isomers and confirming the structure of side-products.

  • ¹⁹F NMR: Particularly useful for this molecule to confirm the presence and environment of the fluorine atoms.

Visualized Workflows and Pathways

troubleshooting_workflow start Analysis of Crude Reaction Mixture low_yield Low Yield? start->low_yield unexpected_peak Unexpected Peak(s)? start->unexpected_peak incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes end Improved Synthesis low_yield->end No polar_impurity Polar Impurity? unexpected_peak->polar_impurity Yes apolar_impurity Apolar Impurity? unexpected_peak->apolar_impurity No hydrolysis Side Product: 2,4-Difluorobenzoic Acid Cause: Hydrolysis of Acyl Chloride polar_impurity->hydrolysis Yes diacylation Side Product: Diacylated Piperidine Cause: Excess Acylating Agent or Piperazine Impurity apolar_impurity->diacylation Yes check_conditions Action: Ensure Anhydrous Conditions hydrolysis->check_conditions check_stoichiometry Action: Control Stoichiometry & Slow Addition diacylation->check_stoichiometry optimize_reaction Action: Increase Reaction Time/Temp incomplete_reaction->optimize_reaction check_conditions->end check_stoichiometry->end optimize_reaction->end

Caption: Troubleshooting workflow for identifying and mitigating side-products.

synthesis_pathway cluster_main Main Reaction Pathway cluster_side Side-Product Formation A Piperidin-4-yl-methanone C This compound (Desired Product) A->C B 2,4-Difluorobenzoyl Chloride B->C E 2,4-Difluorobenzoic Acid B->E G N,N'-bis(2,4-difluorobenzoyl)piperazine B->G D H₂O (Trace Moisture) D->E F Piperazine Impurity F->G

Caption: Reaction pathways for desired product and common side-products.

References

Technical Support Center: (2,4-Difluorophenyl)(piperidin-4-yl)methanone Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone. All information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The main functional groups prone to degradation are the piperidine ring and the ketone linkage. The piperidine ring, a secondary amine, is susceptible to oxidation. The ketone group can also undergo various reactions, and the presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence its reactivity.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on the structure, the following degradation pathways are likely under typical stress conditions:

  • Hydrolysis: While the ketone and piperidine rings are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening of the piperidine moiety, although this is less common.

  • Oxidation: This is a major anticipated degradation pathway. The secondary amine of the piperidine ring can be oxidized to form an N-oxide or other oxidative products. The benzylic carbon adjacent to the ketone and the phenyl ring could also be susceptible to oxidation.

  • Photodegradation: The aromatic difluorophenyl ring suggests a potential for photolytic degradation. Aromatic compounds can undergo various photochemical reactions upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though specific pathways would need to be determined experimentally.

Q3: We are observing unexpected peaks in our HPLC chromatogram during stability testing. What could be the cause?

A3: Unexpected peaks are likely degradation products. To identify them, a systematic forced degradation study is recommended. By exposing this compound to acidic, basic, oxidative, photolytic, and thermal stress, you can generate and identify the potential degradants. Comparing the retention times of the peaks from the stressed samples with those in your stability study will help in identification. Mass spectrometry (LC-MS) is a powerful tool for structural elucidation of these unknown peaks.

Q4: How can we prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. Using amber vials or storing in a light-proof container is recommended.

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH Control: If in solution, maintaining a neutral pH can help prevent acid or base-catalyzed degradation.

Troubleshooting Guides

Issue 1: Significant degradation observed under oxidative stress conditions.
  • Problem: Rapid degradation of the parent compound when exposed to oxidizing agents like hydrogen peroxide.

  • Possible Cause: The piperidine ring is highly susceptible to oxidation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: If using 30% H₂O₂, try reducing the concentration to 3% or even 0.3%.

    • Decrease Temperature: Perform the oxidative stress study at a lower temperature (e.g., room temperature instead of elevated temperatures).

    • Time-Course Study: Monitor the degradation at multiple time points to understand the kinetics and identify primary versus secondary degradation products.

    • Structural Elucidation: Use LC-MS/MS to identify the major oxidative degradants. Look for mass shifts corresponding to the addition of oxygen atoms (e.g., +16 for N-oxide formation).

Issue 2: Poor mass balance in the forced degradation study.
  • Problem: The sum of the assay of the parent compound and the known and unknown impurities is not close to 100%.

  • Possible Causes:

    • Formation of non-UV active or volatile degradation products.

    • Degradants are not being eluted from the HPLC column.

    • Inaccurate relative response factors for the degradation products.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to identify non-chromophoric degradants.

    • Analyze Headspace for Volatiles: Use Gas Chromatography (GC) with headspace analysis to check for volatile degradation products.

    • Modify HPLC Method: Use a gradient with a stronger organic solvent at the end to ensure all compounds are eluted. Also, try a different column chemistry.

    • Determine Relative Response Factors: If possible, isolate the major degradation products and determine their response factors relative to the parent compound for more accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a typical forced degradation study of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution sample at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C, 24h8.527.2
0.1 M NaOH, 60°C, 24h12.139.8
3% H₂O₂, RT, 24h18.7411.5
Thermal, 80°C, 48h5.218.1
Photolytic (ICH Q1B)15.3313.4

Visualizations

Degradation_Pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) cluster_hydrolysis Hydrolysis (Acid/Base) parent (2,4-Difluorophenyl) (piperidin-4-yl)methanone N_oxide N-Oxide Derivative parent->N_oxide Oxidation Ring_Opened Ring-Opened Products parent->Ring_Opened Further Oxidation Photoproduct1 Photodegradant 1 parent->Photoproduct1 Photolysis Photoproduct2 Photodegradant 2 parent->Photoproduct2 Photolysis Hydrolysis_Product Hydrolysis Product (e.g., ring opening - less likely) parent->Hydrolysis_Product Extreme pH/Heat

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: Stability Issue or Method Development forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis HPLC-UV Analysis forced_degradation->hplc_analysis peak_purity Peak Purity Assessment (PDA Detector) hplc_analysis->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance decision Mass Balance Acceptable? mass_balance->decision lcms_analysis LC-MS/MS Analysis for Structural Elucidation decision->lcms_analysis No method_optimization Optimize HPLC Method for Separation of all Degradants decision->method_optimization Yes structure_elucidation Identify Degradation Products lcms_analysis->structure_elucidation structure_elucidation->method_optimization end End: Validated Stability-Indicating Method and Degradation Profile method_optimization->end

Caption: Workflow for investigating degradation and developing a stability-indicating method.

Troubleshooting_Logic start Problem: Unexpected Peaks in Chromatogram is_degradation Are peaks from degradation? start->is_degradation check_blank Analyze Blank and Placebo is_degradation->check_blank Unsure forced_degradation Run Forced Degradation Study is_degradation->forced_degradation Yes check_blank->is_degradation compare_rt Compare Retention Times (RT) forced_degradation->compare_rt rt_match RTs Match? compare_rt->rt_match identify_degradant Tentatively Identify Degradant rt_match->identify_degradant Yes no_match Peaks are from another source (e.g., contamination, excipients) rt_match->no_match No lcms_analysis Perform LC-MS for Confirmation and Structure Elucidation identify_degradant->lcms_analysis end Problem Solved lcms_analysis->end no_match->end

Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.

Technical Support Center: HPLC Analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC separation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC separation of this compound?

A1: The most frequently encountered problems include peak tailing, poor resolution between the main peak and impurities, retention time variability, and the appearance of ghost peaks. Due to the basic nature of the piperidine moiety, interaction with residual silanols on the silica-based columns is a primary cause of peak asymmetry.[1][2][3][4]

Q2: Why is my peak for this compound tailing?

A2: Peak tailing for this compound is typically caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the HPLC column's stationary phase.[1][3] This can be exacerbated if the mobile phase pH is not optimal. At a mid-range pH, the analyte can exist in both ionized and non-ionized forms, leading to this undesirable peak shape.[5][6]

Q3: How can I improve the retention of this polar compound on a C18 column?

A3: While this compound has non-polar features, the piperidine ring imparts polarity. If retention is poor, you can decrease the organic modifier concentration in the mobile phase. Additionally, ensuring the mobile phase pH is appropriate to suppress the ionization of the piperidine group (making it less polar) can enhance retention. For highly polar compounds, alternative column chemistries like polar-embedded or HILIC columns might be considered.

Q4: What is a good starting point for mobile phase pH for this analysis?

A4: A good starting point is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.[7][8] For a basic compound like this, a lower pH (e.g., 2.5-3.5) will protonate the silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1][3] Alternatively, a higher pH (e.g., 9-10) can be used to ensure the analyte is in its neutral form, though this requires a pH-stable column.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH 2 units away from analyte pKa? start->check_ph adjust_ph Adjust pH (e.g., to 2.5-3.5) using 0.1% Formic or Trifluoroacetic Acid check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Is an end-capped or base-deactivated column in use? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to an end-capped, polar-embedded, or hybrid column check_column->change_column No check_overload Is the column overloaded? check_column->check_overload Yes change_column->check_overload reduce_load Decrease injection volume or sample concentration check_overload->reduce_load Yes end Symmetrical Peak Achieved check_overload->end No reduce_load->end

Caption: Troubleshooting workflow for peak tailing.

Quantitative Recommendations for Peak Tailing Mitigation

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Protonates residual silanols, minimizing secondary interactions with the basic analyte.[1][3]
Buffer Concentration 10 - 50 mMEnsures stable pH and can help mask silanol interactions.[3]
Mobile Phase Additive 0.1% Formic Acid or 0.1% Trifluoroacetic AcidAids in pH control and improves peak shape.[9]
Sample Concentration < 0.1 mg/mLPrevents column overloading, which can lead to peak asymmetry.
Injection Volume 5 - 10 µLMinimizes the effects of sample solvent mismatch and potential overloading.
Issue 2: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

Logical Approach to Improving Resolution

G start Poor Resolution mod_organic Adjust Organic Modifier Percentage start->mod_organic mod_gradient Modify Gradient Slope (for gradient elution) mod_organic->mod_gradient mod_ph Change Mobile Phase pH mod_gradient->mod_ph change_column Switch to a Higher Efficiency Column (smaller particles/longer column) mod_ph->change_column end Resolution Improved change_column->end

Caption: Steps to improve peak resolution.

Quantitative Adjustments for Better Resolution

ParameterAdjustmentExpected Outcome
Organic Modifier % (Isocratic) Decrease by 2-5%Increases retention time and potentially improves separation.
Gradient Slope (Gradient) Decrease the rate of changeAllows more time for separation of closely eluting peaks.
Flow Rate Decrease (e.g., from 1.0 to 0.8 mL/min)Can increase column efficiency and improve resolution.
Column Temperature Increase (e.g., by 5-10 °C)Decreases mobile phase viscosity and can improve efficiency, but may also alter selectivity.
Issue 3: Retention Time Drift

This refers to the gradual shift in the elution time of the analyte peak over a series of injections.

Troubleshooting Retention Time Instability

Potential CauseRecommended Action
Inadequate Column Equilibration Equilibrate the column with the mobile phase for at least 10-15 column volumes before injection.
Mobile Phase Composition Change Ensure mobile phase components are accurately measured and well-mixed. If preparing online, check pump performance.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Column Degradation Flush the column with a strong solvent. If the issue persists, the column may need replacement.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.

Baseline Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

HPLC System and Conditions

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20)

Sample Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of sample diluent to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Scaling Up the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the manufacturing of various pharmaceutical compounds, including the antipsychotic agent Paliperidone. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound on a larger scale?

A1: The most common and scalable method is the Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable derivative of piperidine-4-carboxylic acid, such as piperidine-4-carbonyl chloride hydrochloride, in the presence of a Lewis acid catalyst.

Q2: Which Lewis acid is recommended for this Friedel-Crafts acylation at scale?

A2: Aluminum chloride (AlCl₃) is a frequently used and cost-effective Lewis acid for this transformation. However, due to its moisture sensitivity and the generation of significant waste streams, alternative catalysts such as other metal triflates or solid acid catalysts are being explored for greener and more efficient processes.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: The Friedel-Crafts acylation is an exothermic reaction and requires careful temperature control to prevent runaway reactions. The use of aluminum chloride generates hydrogen chloride gas, necessitating a well-ventilated reaction setup and appropriate scrubbing systems. All reagents should be handled in a moisture-free environment to ensure catalyst activity. Personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is mandatory.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product.

Q5: What is the typical workup and purification procedure for this compound at scale?

A5: The reaction is typically quenched by carefully adding the reaction mixture to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex. The product is then extracted with an organic solvent. Purification can be achieved through crystallization from a suitable solvent system, which is a scalable and efficient method for obtaining high-purity material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: Moisture in the reaction system can deactivate the Lewis acid catalyst (e.g., AlCl₃).2. Deactivated Aromatic Ring: The two fluorine atoms on the benzene ring are deactivating, making the reaction sluggish.[1]3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, requiring stoichiometric amounts.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere.2. Optimize Reaction Temperature: While the reaction is often started at a low temperature, gradual heating may be necessary to drive the reaction to completion.3. Increase Catalyst Loading: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.
Formation of Multiple Products/Byproducts 1. Isomerization: Friedel-Crafts acylation can sometimes lead to the formation of positional isomers, although the directing effects of the fluorine atoms in 1,3-difluorobenzene strongly favor acylation at the 4-position.[1]2. Side Reactions of the Acylating Agent: The piperidine nitrogen can be reactive under the reaction conditions.1. Control Reaction Temperature: Maintain a consistent and controlled temperature profile throughout the reaction.2. Protect the Piperidine Nitrogen: If side reactions are significant, consider using an N-protected piperidine-4-carbonyl chloride, followed by a deprotection step.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of aluminum salts can lead to stable emulsions during aqueous extraction.2. Product Oiling Out: The product may separate as an oil instead of a solid during crystallization.1. Break Emulsions: Add a saturated brine solution to the aqueous layer to help break emulsions.2. Optimize Crystallization: Screen various solvent systems and control the cooling rate to promote the formation of a crystalline solid. Seeding with a small amount of pure product can also be beneficial.
Dark Reaction Mixture/Tarry Material 1. Overheating: Excessive temperatures can lead to the decomposition of starting materials and products.2. Impurities in Starting Materials: The presence of impurities can catalyze polymerization or other side reactions.1. Precise Temperature Control: Use a reliable heating/cooling system to maintain the optimal reaction temperature.2. Use High-Purity Reagents: Ensure the purity of all starting materials before use.

Experimental Protocols

The following is a general experimental protocol for the Friedel-Crafts acylation synthesis of this compound. This protocol should be optimized for specific equipment and scale.

Synthesis of this compound hydrochloride [2]

  • Step 1: Preparation of Piperidine-4-carbonyl chloride hydrochloride

    • Piperidine-4-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent to produce piperidine-4-carbonyl chloride hydrochloride. This intermediate is often used directly in the next step.

  • Step 2: Friedel-Crafts Acylation

    • In a suitable reactor, 1,3-difluorobenzene is dissolved in an appropriate solvent such as methylene chloride or 1,2-dichloroethane.

    • The solution is cooled to a low temperature (e.g., 0-5 °C).

    • Aluminum chloride (AlCl₃) is added portion-wise while maintaining the low temperature.

    • Piperidine-4-carbonyl chloride hydrochloride is then added slowly to the reaction mixture.

    • The reaction is stirred at a controlled temperature until completion, as monitored by HPLC or TLC.

  • Step 3: Workup and Isolation

    • The reaction mixture is carefully quenched by pouring it onto a mixture of ice and water.

    • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

    • The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product as its hydrochloride salt.

Purification

The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent such as isopropanol to yield a white solid.[3]

Data Presentation

The following table summarizes typical reaction parameters for the Friedel-Crafts acylation step. Note that optimal conditions may vary depending on the scale and specific equipment used.

ParameterTypical Range/ValueNotes
Reactant Ratio 1,3-Difluorobenzene: Acylating Agent: AlCl₃ = 1 : 1.1 : 1.2 (molar ratio)An excess of the acylating agent and Lewis acid is common.
Solvent Methylene Chloride, 1,2-DichloroethaneMust be anhydrous.
Temperature 0 °C to refluxInitial addition is typically done at low temperature, followed by warming.
Reaction Time 2 - 24 hoursMonitored by HPLC or TLC for completion.
Typical Yield 70 - 90%Highly dependent on reaction conditions and scale.

Mandatory Visualizations

Synthesis_Pathway 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts_Acylation Friedel_Crafts_Acylation 1,3-Difluorobenzene->Friedel_Crafts_Acylation Piperidine-4-carbonyl_chloride_HCl Piperidine-4-carbonyl_chloride_HCl Piperidine-4-carbonyl_chloride_HCl->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Catalyst Product_HCl_Salt This compound HCl Friedel_Crafts_Acylation->Product_HCl_Salt

Caption: Synthetic pathway for this compound HCl.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture in Reagents/Solvent? Start->Check_Moisture Moisture_Yes Dry Solvents/Reagents, Use Inert Atmosphere Check_Moisture->Moisture_Yes Yes Check_Catalyst Sufficient Catalyst Loading? Check_Moisture->Check_Catalyst No Moisture_Yes->Check_Catalyst Catalyst_No Increase Lewis Acid Stoichiometry Check_Catalyst->Catalyst_No No Check_Temp Optimal Reaction Temperature? Check_Catalyst->Check_Temp Yes Catalyst_No->Check_Temp Temp_No Optimize Temperature Profile Check_Temp->Temp_No No Success Improved Yield Check_Temp->Success Yes Temp_No->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: (2,4-Difluorophenyl)(piperidin-4-yl)methanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the N-acylation of piperidin-4-yl precursors with 2,4-difluorobenzoyl chloride in the presence of a base. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Based on the reaction mechanism and common side reactions in similar acylation processes, potential impurities include:

  • 2,4-Difluorobenzoic acid: Formed from the hydrolysis of the starting material, 2,4-difluorobenzoyl chloride.

  • Bis-(2,4-Difluorophenyl)methanone: A potential byproduct from a self-condensation of the acyl chloride under certain conditions, though less common.

  • N-Oxide of this compound: Can form if oxidizing conditions are present.

  • Unreacted Starting Materials: Residual piperidine derivatives or 2,4-difluorobenzoyl chloride.

  • Salts: Formed from the quenching and work-up steps.

Q3: Which analytical techniques are best suited for monitoring reaction progress and identifying impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of starting materials and the formation of the product and impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Product Yield Incomplete reaction.- Ensure the piperidine starting material is fully deprotonated or a sufficient excess of a non-nucleophilic base is used. - Increase reaction time or temperature moderately, monitoring for impurity formation.
Hydrolysis of 2,4-difluorobenzoyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during work-up.- Optimize extraction pH to ensure the product is in the organic phase. - Use appropriate solvent volumes for extraction.
Presence of 2,4-Difluorobenzoic Acid Impurity Moisture in the reaction.- Dry all glassware thoroughly before use. - Use freshly distilled or anhydrous grade solvents. - Handle 2,4-difluorobenzoyl chloride under inert gas.
Incomplete reaction of the acyl chloride.- Ensure dropwise addition of the acyl chloride to the piperidine solution to maintain a stoichiometric excess of the amine initially.
Detection of an Unexpected Peak in HPLC/LC-MS Formation of a side product.- Characterize the peak using LC-MS to determine its molecular weight. - Consider the possibility of over-acylation if a di-acylated piperidine derivative was used. - Review reaction conditions for potential sources of contamination or degradation.
Difficulty in Product Crystallization/Purification Presence of oily impurities.- Utilize column chromatography for purification prior to crystallization. - Perform a solvent screen to identify a suitable crystallization solvent system.
Product is an oil.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific piperidine starting material.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the piperidin-4-yl starting material (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol for Purification by Crystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents at elevated temperatures to find a solvent in which the product is soluble when hot but sparingly soluble at room temperature. Common solvents for crystallization of similar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Crystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Piperidine Piperidin-4-yl Derivative Reaction N-Acylation (0°C to RT) Piperidine->Reaction AcylChloride 2,4-Difluorobenzoyl Chloride AcylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quench Quench (Water/Bicarbonate) Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/ Crystallization) Extract->Purify Product (2,4-Difluorophenyl) (piperidin-4-yl)methanone Purify->Product

Caption: General workflow for the synthesis of this compound.

G Impurity Formation Pathways AcylChloride 2,4-Difluorobenzoyl Chloride Product (2,4-Difluorophenyl) (piperidin-4-yl)methanone AcylChloride->Product + Piperidine HydrolysisProduct 2,4-Difluorobenzoic Acid AcylChloride->HydrolysisProduct + H₂O Piperidine Piperidin-4-yl Derivative Water H₂O (Moisture) Water->HydrolysisProduct

Caption: Key impurity formation pathway from the hydrolysis of the acyl chloride starting material.

G Troubleshooting Logic rect rect Start Low Yield or High Impurity? rect->Start CheckMoisture Anhydrous Conditions? Start->CheckMoisture CheckMoisture->rect Implement Dry Techniques CheckBase Sufficient Base? CheckMoisture->CheckBase Yes CheckBase->rect Adjust Base Stoichiometry CheckTempTime Optimize Temp/ Time? CheckBase->CheckTempTime Yes CheckTempTime->rect Systematically Vary Conditions Purification Optimize Purification? CheckTempTime->Purification Yes

Caption: A logical flow for troubleshooting common issues in the synthesis.

Enhancing the stability of 4-(2,4-difluorobenzoyl)piperidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(2,4-difluorobenzoyl)piperidine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 4-(2,4-difluorobenzoyl)piperidine are inconsistent, showing a decrease in the parent compound peak over time. What could be the cause?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, may suggest that 4-(2,4-difluorobenzoyl)piperidine is degrading under your experimental or storage conditions.[1] The molecule contains a piperidine ring and a ketone group, which can be susceptible to certain degradation pathways.[1][2] It is crucial to evaluate the stability of the molecule under your specific experimental conditions.[3] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can all affect the stability of the compound in solution.[3]

Q2: What are the likely degradation pathways for 4-(2,4-difluorobenzoyl)piperidine?

A2: While specific degradation pathways for 4-(2,4-difluorobenzoyl)piperidine are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. The primary sites for degradation are likely the piperidine ring and the ketone moiety. Potential pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[1][4] Oxidizing agents, including atmospheric oxygen over extended periods, can initiate this process.[1]

  • Hydrolysis: Although the benzoylpiperidine fragment is generally considered metabolically stable, harsh acidic or basic conditions could potentially lead to the cleavage of the amide-like bond between the piperidine ring and the benzoyl group, though this is less common than for esters or amides.[5][6][7] A study on a similar compound, CLEFMA, showed amide hydrolysis as a major degradation pathway under acidic conditions.[8][9]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[3] A related compound demonstrated isomerization when exposed to UV light.[9]

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Hypothetical Oxidative Degradation Pathway cluster_main Hypothetical Oxidative Degradation of 4-(2,4-difluorobenzoyl)piperidine A 4-(2,4-difluorobenzoyl)piperidine B N-oxide Derivative A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products B->C Further Oxidation

Caption: A hypothetical oxidative degradation pathway for 4-(2,4-difluorobenzoyl)piperidine.

Q3: What are the recommended storage conditions for solutions of 4-(2,4-difluorobenzoyl)piperidine?

A3: To minimize degradation, solutions of 4-(2,4-difluorobenzoyl)piperidine should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen, to slow down potential degradation reactions.[9][10] A study on a similar compound showed a significantly longer shelf-life at 4°C compared to 25°C.[8][9]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[11]

  • pH: Maintain the pH of the solution close to neutral, as extreme pH values can catalyze hydrolysis.[8][9] The use of a buffered system may be beneficial.

Q4: How can I monitor the stability of my 4-(2,4-difluorobenzoyl)piperidine solution?

A4: The stability of your solution can be monitored using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][12] A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound over time.[13] You should monitor for a decrease in the peak area of 4-(2,4-difluorobenzoyl)piperidine and the appearance of new peaks corresponding to degradation products.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my chromatogram during analysis.

Possible Cause Troubleshooting Steps
Degradation of the compound 1. Perform a forced degradation study to identify potential degradation products and their retention times.[1][13] 2. Compare the retention times of the unexpected peaks with those of the degradation products. 3. If a match is found, review your sample preparation and storage procedures to minimize degradation (see Q3).
Contamination of the solvent or mobile phase 1. Analyze a blank injection (solvent only) to check for contaminants. 2. Prepare fresh mobile phase and solvents.
Sample matrix effects 1. If analyzing biological samples, consider if the peaks could be metabolites or interfering substances from the matrix. 2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences.

Below is a troubleshooting workflow for unexpected chromatographic peaks.

Troubleshooting Unexpected Peaks Start Unexpected Peak(s) in Chromatogram CheckBlank Analyze Blank Injection Start->CheckBlank PeaksInBlank Peaks Present in Blank? CheckBlank->PeaksInBlank Contamination Solvent/Mobile Phase Contamination. Prepare Fresh Solutions. PeaksInBlank->Contamination Yes ForcedDegradation Perform Forced Degradation Study PeaksInBlank->ForcedDegradation No CompareRT Compare Retention Times (RT) ForcedDegradation->CompareRT MatchFound RT Match Found? CompareRT->MatchFound DegradationConfirmed Degradation Confirmed. Optimize Storage/Handling. MatchFound->DegradationConfirmed Yes NoMatch Consider Other Sources (e.g., Matrix Effects, Impurities) MatchFound->NoMatch No

Caption: A decision tree for troubleshooting unexpected peaks in a chromatogram.

Issue 2: The concentration of my stock solution appears to be decreasing over multiple uses.

Possible Cause Troubleshooting Steps
Adsorption to container surface 1. Consider using different types of vials (e.g., polypropylene or silanized glass). 2. Prepare a fresh solution and monitor its concentration over a short period in the new container type.
Evaporation of solvent 1. Ensure vials are properly sealed. 2. Minimize the time the vial is open. 3. For quantitative analysis, consider preparing fresh dilutions from a concentrated stock solution for each experiment.
Degradation due to repeated freeze-thaw cycles or exposure to ambient conditions 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to light and air.[3] 2. Re-evaluate storage conditions (see Q3).

Data Presentation

The following table presents hypothetical data from a forced degradation study on 4-(2,4-difluorobenzoyl)piperidine to illustrate how results can be summarized.

Table 1: Hypothetical Forced Degradation of 4-(2,4-difluorobenzoyl)piperidine

Stress Condition Description % Degradation of Parent Compound Number of Degradation Products Observed
Acid Hydrolysis 0.1 M HCl at 60°C for 24h12.5%2
Base Hydrolysis 0.1 M NaOH at 60°C for 24h8.2%1
Oxidative Degradation 3% H₂O₂ at room temp for 8h18.9%3
Thermal Degradation 80°C for 48h5.1%1
Photolytic Degradation Exposed to UV light (ICH Q1B)9.8%2
Control Room temp, protected from light<1%0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 4-(2,4-difluorobenzoyl)piperidine under various stress conditions to identify potential degradation products and degradation pathways.[1][13]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(2,4-difluorobenzoyl)piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At the end of the exposure period, withdraw samples, dilute to an appropriate concentration for analysis, and analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the area of the parent peak.[1]

Forced Degradation Workflow cluster_workflow Forced Degradation Study Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Expose Aliquots to Stress Conditions Prep->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (UV/Vis) Stress->Photo Control Control Stress->Control Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Report Identify Degradants & Assess Stability Analysis->Report

Caption: A general workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an analytical method capable of quantifying 4-(2,4-difluorobenzoyl)piperidine and separating it from its potential degradation products.

Methodology:

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[12]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[12]

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.

    • 4-(2,4-difluorobenzoyl)piperidine: Reference standard of known purity.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 20 minutes) to ensure separation of the parent compound from any more or less polar degradation products.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[15]

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength around 254 nm is a reasonable starting point based on the benzoyl chromophore.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.[16]

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficient and scalable production of this ketone is of significant interest to the drug development community. This guide provides a comparative analysis of two prominent synthetic methodologies for its preparation: direct N-acylation of a piperidine derivative and Friedel-Crafts acylation. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Method 1: N-Acylation of Piperidine with 2,4-Difluorobenzoyl Chloride

This approach represents a direct and convergent synthesis of the target molecule. The reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the acyl chloride of the fluorinated benzoic acid derivative.

Experimental Protocol

A solution of piperidine (1.0 equivalent) in an anhydrous aprotic solvent, such as chloroform or dichloromethane, is cooled to 0 °C in an ice bath. To this stirred solution, 2,4-difluorobenzoyl chloride (1.0 equivalent) is added dropwise, ensuring the temperature is maintained below 5 °C. A base, such as triethylamine or pyridine (1.1 equivalents), is typically added to scavenge the hydrochloric acid byproduct. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A similar procedure for the synthesis of the isomeric (2,4-Difluorophenyl)(piperidin-1-yl)methanone has been reported to yield 82% of the product[1].

Method 2: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This classic electrophilic aromatic substitution offers an alternative route to the target ketone. This method involves the acylation of 1,3-difluorobenzene with a piperidine-4-carbonyl derivative in the presence of a Lewis acid catalyst. Due to the directing effects of the fluorine atoms, the acylation of 1,3-difluorobenzene is expected to predominantly yield the 2,4-disubstituted product.

Experimental Protocol

To a suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of 1,3-difluorobenzene (which also serves as the solvent) at 0 °C, a solution of piperidine-4-carbonyl chloride (isonipecotoyl chloride, 1.0 equivalent) in 1,3-difluorobenzene is added dropwise. The reaction mixture is then stirred at room temperature for 12-18 hours. The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield this compound. The yield for this specific reaction is not explicitly reported in the literature, but high yields are common for Friedel-Crafts acylations of activated aromatic rings like 1,3-difluorobenzene.

Quantitative Data Summary

ParameterMethod 1: N-AcylationMethod 2: Friedel-Crafts Acylation
Starting Materials Piperidine, 2,4-Difluorobenzoyl chloride1,3-Difluorobenzene, Piperidine-4-carbonyl chloride, Aluminum chloride
Reaction Type Nucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution
Reported Yield ~82% (for the 1-yl isomer)[1]Not explicitly reported (expected to be high)
Reaction Time 2-4 hours12-18 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Reagents Base (e.g., Triethylamine)Lewis Acid (e.g., AlCl₃)
Work-up Aqueous work-up and extractionQuenching with ice/HCl, aqueous work-up, and extraction
Purification Column ChromatographyColumn Chromatography

Synthesis Pathway Diagrams

synthesis_pathways cluster_0 Method 1: N-Acylation cluster_1 Method 2: Friedel-Crafts Acylation piperidine Piperidine target_1 (2,4-Difluorophenyl) (piperidin-4-yl)methanone piperidine->target_1 Base, Solvent 0°C to RT benzoyl_chloride 2,4-Difluorobenzoyl chloride benzoyl_chloride->target_1 difluorobenzene 1,3-Difluorobenzene target_2 (2,4-Difluorophenyl) (piperidin-4-yl)methanone difluorobenzene->target_2 AlCl₃ 0°C to RT isonipecotoyl_chloride Piperidine-4-carbonyl chloride isonipecotoyl_chloride->target_2

Caption: Comparative synthetic pathways for this compound.

Logical Relationship of Synthesis Steps

experimental_workflow cluster_method1 Method 1 Workflow cluster_method2 Method 2 Workflow A1 Dissolve Piperidine in Solvent A2 Cool to 0°C A1->A2 A3 Add 2,4-Difluorobenzoyl chloride & Base A2->A3 A4 Stir at Room Temperature A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Purification A5->A6 B1 Suspend AlCl₃ in 1,3-Difluorobenzene B2 Cool to 0°C B1->B2 B3 Add Piperidine-4-carbonyl chloride B2->B3 B4 Stir at Room Temperature B3->B4 B5 Quench & Aqueous Work-up B4->B5 B6 Purification B5->B6

Caption: Step-by-step experimental workflows for each synthesis method.

References

A Comparative Guide to the Validation of Analytical Methods for 4-(2,4-Difluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 4-(2,4-difluorobenzoyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this exact molecule are not extensively published, this document extrapolates from established and validated methods for structurally similar piperidine derivatives and benzoyl-containing compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This guide is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for quality control, impurity profiling, and stability studies.

Comparison of Analytical Methods

The performance of different analytical techniques for the analysis of compounds structurally related to 4-(2,4-difluorobenzoyl)piperidine is summarized below. The data presented is collated from various studies on piperidine and benzoyl derivatives and serves as a strong starting point for method development and validation for the target analyte.

Analytical TechniqueKey Performance ParameterTypical Value for Analogous CompoundsReference
RP-HPLC-UV Linearity (Correlation Coefficient, r²)> 0.999[1]
Accuracy (% Recovery)98% - 102%[1]
Precision (% RSD)< 2%[2]
Limit of Detection (LOD)0.015 - 0.15 µg/mL[1][3]
Limit of Quantification (LOQ)0.044 - 0.44 µg/mL[1][3]
GC-MS Linearity (Correlation Coefficient, r²)> 0.99[4]
Accuracy (% Recovery)79% - 108%[4]
Precision (% RSD)< 15%[4]
Limit of Detection (LOD)0.002 - 0.004 µg/mL[4]
Limit of Quantification (LOQ)0.008 - 0.016 µg/mL[4]
LC-MS/MS Linearity (Correlation Coefficient, r²)> 0.99[5]
Accuracy (% Recovery)Typically within 85-115%[6]
Precision (% RSD)< 15%[6]
Limit of Detection (LOD)~0.01 ng/mL[5]
Limit of Quantification (LOQ)~0.03 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, based on methods for analogous compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quantification and purity analysis of 4-(2,4-difluorobenzoyl)piperidine, which possesses a strong UV chromophore in the difluorobenzoyl group.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like 0.1% phosphoric acid or formic acid to ensure good peak shape.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for benzoyl compounds).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for identification and quantification, especially for volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of 4-(2,4-difluorobenzoyl)piperidine.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (with Derivatization):

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

    • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) to convert the secondary amine of the piperidine ring to a less polar and more volatile derivative.[7][8]

    • Heat the mixture if necessary to complete the reaction.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of the analyte and any impurities.[4]

    • Injection Mode: Splitless or split injection depending on the concentration of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification of unknown impurities and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis: Compound identification is based on the retention time and the mass spectrum. Quantification is performed using a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis of impurities or for bioanalytical applications.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Similar to HPLC-UV, the sample is dissolved in a suitable solvent and filtered.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and shorter columns compatible with mass spectrometry. The use of volatile mobile phase additives like formic acid or ammonium formate is essential.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for piperidine-containing compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor). This highly specific detection method minimizes matrix interference.

  • Data Analysis: Quantification is based on the peak area of the MRM transition, plotted against a calibration curve. An internal standard is often used to improve accuracy and precision.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Implementation Implementation & Routine Use Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine Routine Analysis SOP->Routine Transfer Method Transfer (if applicable) SOP->Transfer

Caption: A flowchart of the analytical method validation process.

Analytical_Technique_Comparison cluster_Techniques Analytical Techniques cluster_Parameters Performance Parameters HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Good Cost Cost & Complexity HPLC->Cost Low Speed Analysis Speed HPLC->Speed Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity Very High GCMS->Cost Moderate GCMS->Speed Moderate to High LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Specificity Excellent LCMSMS->Cost High LCMSMS->Speed High

Caption: Comparison of analytical techniques for 4-(2,4-difluorobenzoyl)piperidine.

References

Comparative Analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2,4-Difluorophenyl)(piperidin-4-yl)methanone scaffold is a versatile pharmacophore that has been explored for a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on modifications of the core structure and their impact on biological targets. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on this chemical framework.

Antimicrobial and Antioxidant Activities of N-Acyl Methanone Oxime Derivatives

A study by C.S. Karthik and colleagues investigated a series of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes for their in vitro antioxidant, antibacterial, and antiproliferative activities. While specific quantitative data such as IC50 values were not detailed in the available literature, the study provides valuable qualitative insights into the SAR of this class of compounds.

Key Structural Modifications and Their Effects:

  • N-Acylation of the Piperidine Ring: The introduction of various substituted benzoyl groups at the piperidine nitrogen was a key modification.

  • Methanone Oxime Moiety: The presence of the oxime functionality was central to the observed biological activities.

Summary of Biological Activities:

The synthesized compounds were reported to exhibit good antioxidant activity, with a derivative bearing a trimethoxy substitution on the phenyl ring showing promising results in both DPPH and ferrous ion chelating assays. Several compounds also demonstrated notable antibacterial and antiproliferative activities.

Table 1: Qualitative Structure-Activity Relationship of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes

Compound ID (Generic) Substitution on Benzoyl Ring Antioxidant Activity Antibacterial Activity Antiproliferative Activity
Derivative 1TrimethoxyPromisingReportedReported
Derivative 2(Other substitutions)GoodReportedReported

Note: This table is based on qualitative descriptions from the cited study. Quantitative data (e.g., IC50, MIC) is required for a precise comparison.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings. Below are representative methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Antioxidant Activity

1. DPPH Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Ascorbic acid is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2. Ferrous Ion Chelating Assay:

  • Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). The formation of the ferrozine-Fe²⁺ complex is disrupted by the chelating agent, leading to a decrease in the red color of the complex, which is measured spectrophotometrically.

  • Protocol:

    • Mix the test compound at various concentrations with a solution of FeCl₂.

    • Initiate the reaction by adding ferrozine.

    • Shake the mixture vigorously and allow it to stand at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm.

    • EDTA is commonly used as a positive control.

    • The percentage of chelation is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance in the presence of the test compound.

In Vitro Antibacterial Activity

Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antiproliferative Activity

MTT Assay:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

Visualizing Experimental and Logical Relationships

To better understand the workflow and the underlying principles of the research, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Oxime Derivatives antioxidant Antioxidant Assays (DPPH, Fe2+ Chelating) synthesis->antioxidant Test Compounds antibacterial Antibacterial Assay (MIC Determination) synthesis->antibacterial antiproliferative Antiproliferative Assay (MTT Assay) synthesis->antiproliferative sar Structure-Activity Relationship Analysis antioxidant->sar antibacterial->sar antiproliferative->sar

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

sar_logic Core This compound Core Mod1 Modification at Piperidine N-atom (e.g., N-Acylation) Core->Mod1 Mod2 Modification of Methanone Group (e.g., Oxime Formation) Core->Mod2 Activity Biological Activity (Antioxidant, Antimicrobial, Antiproliferative) Mod1->Activity Mod2->Activity

Caption: Logical relationship of structural modifications to biological activity.

Conclusion

The this compound scaffold serves as a promising starting point for the development of new therapeutic agents. The available literature, though limited in quantitative SAR data, indicates that modifications at the piperidine nitrogen and the methanone group can significantly influence the antioxidant, antimicrobial, and antiproliferative properties of the resulting derivatives. Further research involving the synthesis of a broader range of analogs and their quantitative evaluation against specific molecular targets is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical class. This guide, with its compilation of qualitative SAR, detailed experimental protocols, and illustrative diagrams, provides a foundational resource for researchers embarking on such investigations.

A Comparative Analysis of the Biological Activities of (2,4-Difluorophenyl)(piperidin-4-yl)methanone and Its Oxime Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of (2,4-Difluorophenyl)(piperidin-4-yl)methanone and its corresponding oxime, this compound oxime. While the former largely serves as a synthetic intermediate, the latter, along with its derivatives, has demonstrated notable antibacterial, antioxidant, and antiproliferative properties in preclinical studies.

Introduction

This compound is a chemical compound primarily utilized as a precursor in the synthesis of more complex molecules.[1] Its conversion to the corresponding oxime represents a key step in the development of various biologically active agents. The introduction of the oxime functional group significantly alters the molecule's electronic and steric properties, leading to the emergence of distinct pharmacological activities. This guide will focus on the experimentally determined biological profile of the oxime and its derivatives, given the current lack of available data on the biological activity of the parent ketone.

Synthesis Workflow

The synthesis of this compound oxime from its ketone precursor is a standard laboratory procedure. The following diagram illustrates the general workflow.

G ketone This compound reflux Reflux ketone->reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reflux base Base (e.g., Triethylamine) base->reflux solvent Solvent (e.g., Ethanol) solvent->reflux oxime This compound Oxime reflux->oxime Oximation

Caption: Synthesis of the Oxime from the Ketone Precursor.

Comparative Biological Activity

Currently, there is a significant disparity in the available biological data between the ketone and its oxime.

  • This compound: Primarily documented as a chemical intermediate. To date, no significant intrinsic biological activity has been reported in publicly available literature.

  • This compound Oxime and its Derivatives: These compounds have been the subject of multiple studies investigating their potential therapeutic applications. The primary activities identified are antibacterial, antioxidant, and antiproliferative.

Antibacterial Activity

Derivatives of this compound oxime have been investigated as potential antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Oxime Derivative 4b Staphylococcus aureus62.5[3]
Bacillus subtilis125[3]
Escherichia coli250[3]
Oxime Derivative 4g Staphylococcus aureus125[3]
Bacillus subtilis250[3]
Escherichia coli250[3]
Oxime Derivative 5e Staphylococcus aureus125[3]
Bacillus subtilis250[3]
Escherichia coli125[3]
Ciprofloxacin (Standard) Staphylococcus aureus1.56[3]
Bacillus subtilis3.12[3]
Escherichia coli3.12[3]
Proposed Mechanism of Action

While the precise mechanism is still under investigation, in-silico studies suggest that these oxime derivatives may act by inhibiting key bacterial enzymes such as DNA gyrase and penicillin-binding proteins (PBPs), which are crucial for bacterial DNA replication and cell wall synthesis, respectively.[4]

G compound This compound Oxime Derivative gyrase DNA Gyrase compound->gyrase Inhibition pbp Penicillin-Binding Protein (PBP) compound->pbp Inhibition dna_rep DNA Replication gyrase->dna_rep cell_wall Cell Wall Synthesis pbp->cell_wall bacterial_death Bacterial Cell Death dna_rep->bacterial_death Disruption leads to cell_wall->bacterial_death Disruption leads to

References

Comparative Analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2,4-Difluorophenyl)(piperidin-4-yl)methanone scaffold serves as a crucial building block in the development of potent central nervous system (CNS) active agents. Analogs derived from this core structure have demonstrated significant activity, particularly as antagonists at key neurotransmitter receptors. This guide provides a comparative analysis of the pharmacological and pharmacokinetic properties of prominent analogs, focusing on their application in antipsychotic drug discovery. The data presented herein is synthesized from various preclinical and clinical studies to offer an objective comparison of their performance.

Introduction to the Core Scaffold

This compound and its oxime derivative are pivotal intermediates in the synthesis of atypical antipsychotic drugs such as risperidone and iloperidone. These drugs have shown efficacy in treating schizophrenia and other psychotic disorders. Their therapeutic effects are largely attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide will focus on the structure-activity relationships (SAR) of analogs based on these successful drugs, providing a comparative overview of their receptor binding affinities and pharmacokinetic profiles.

Comparative Pharmacological Data

The primary mechanism of action for this class of compounds involves the modulation of dopaminergic and serotonergic pathways. The following tables summarize the in vitro receptor binding affinities (Ki in nM) of risperidone, its active metabolite 9-hydroxyrisperidone, and iloperidone for various G protein-coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Analogs

Receptor SubtypeRisperidone9-Hydroxyrisperidone (Paliperidone)Iloperidone
Dopamine Receptors
D23.13 - 3.2~3.137.80
D3--7.1
D47.3-25
Serotonin Receptors
5-HT2A0.2~0.25.6
5-HT2C50-42.8
5-HT6--42.7
5-HT7--21.6
Adrenergic Receptors
α15-8.08
α2C--7.79
Histamine Receptors
H120--

Data compiled from multiple sources.[1][2][3][4][5] Note: A hyphen (-) indicates that data was not consistently reported across the reviewed sources for a direct comparison.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this class of compounds:

  • High 5-HT2A Affinity: All listed analogs exhibit potent affinity for the 5-HT2A receptor, a hallmark of atypical antipsychotics. This is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[5]

  • Potent D2 Antagonism: Strong binding to the dopamine D2 receptor is crucial for the antipsychotic effect on positive symptoms.[5]

  • 5-HT2A/D2 Ratio: A high 5-HT2A to D2 receptor affinity ratio is a key characteristic of atypical antipsychotics.[5]

  • Metabolite Activity: The major metabolite of risperidone, 9-hydroxyrisperidone (paliperidone), demonstrates a receptor binding profile very similar to the parent compound, contributing significantly to the overall clinical effect.[6][7]

  • Broad Receptor Profile: Iloperidone shows a broader binding profile, with high affinity for several serotonin and adrenergic receptor subtypes, which may influence its clinical efficacy and side-effect profile.[8][9]

Pharmacokinetic Profiles

The pharmacokinetic properties of these analogs determine their absorption, distribution, metabolism, and excretion (ADME), which are critical for dosing and clinical efficacy.

Table 2: Comparative Pharmacokinetic Parameters of Risperidone and its Active Metabolite

ParameterRisperidone9-Hydroxyrisperidone
Absorption
Bioavailability~70% (oral)-
Time to Peak Plasma (Tmax)~1 hour~24 hours (from risperidone)
Distribution
Volume of Distribution (Vd)1-2 L/kg-
Plasma Protein Binding~90%~77%
Metabolism
Primary Metabolizing EnzymeCYP2D6-
Elimination
Half-life (t1/2) - Extensive Metabolizers~3 hours~21 hours
Half-life (t1/2) - Poor Metabolizers~20 hours~30 hours
Active Moiety (Risperidone + 9-Hydroxyrisperidone)
Half-life (t1/2)~20 hours (in both metabolizer types)

Data compiled from multiple sources.[6][10][11][12]

Signaling Pathways and Experimental Workflows

The therapeutic effects of these compounds are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gai Gαi D2R->Gai Activates Analog Risperidone/Iloperidone (Antagonist) Analog->D2R Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gaq Gαq HT2AR->Gaq Activates Analog2 Risperidone/Iloperidone (Antagonist) Analog2->HT2AR Blocks PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways.

The diagram above illustrates the primary signaling pathways modulated by this compound analogs like risperidone and iloperidone. By blocking D2 and 5-HT2A receptors, these compounds inhibit the downstream signaling cascades initiated by dopamine and serotonin, respectively.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Source (e.g., cell membranes) start->prep incubate Incubate Receptor Source with: - Radioligand - Test Compound (Analog) prep->incubate separate Separate Bound and Free Ligand (e.g., rapid filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis: - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Generalized Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound analogs for specific neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells expressing dopamine D2 or serotonin 5-HT2A receptors) are prepared. This involves cell culture, harvesting, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay: The assay is typically performed in a 96-well plate format. For each analog, a competition binding experiment is set up.

    • Total Binding: Receptor membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) at a concentration close to its Kd value.

    • Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of a known, non-labeled competing ligand to saturate the specific binding sites.

    • Competition Binding: Receptor membranes are incubated with the radioligand and varying concentrations of the test analog.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding is plotted as the percentage of specific binding versus the log concentration of the test analog. A non-linear regression analysis is used to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2]

Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of a this compound analog.

Methodology:

  • Animal Model: Male Wistar rats are typically used for these studies.

  • Drug Administration: The test analog is administered to the rats, usually via a single dose through intravenous (for absolute bioavailability and clearance) and oral (for oral bioavailability) routes.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Sample Analysis: The concentration of the test analog and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t1/2)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (F%)

Conclusion

Analogs of this compound represent a rich chemical space for the development of CNS-active drugs, particularly atypical antipsychotics. The comparative analysis of key examples like risperidone and iloperidone highlights the importance of a balanced affinity for dopamine D2 and serotonin 5-HT2A receptors, along with favorable pharmacokinetic properties. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this promising class of compounds. Further exploration of structure-activity relationships, particularly concerning off-target effects and metabolic stability, will be crucial in designing next-generation therapeutics with improved efficacy and safety profiles.

References

In-vivo Efficacy of 4-(2,4-difluorobenzoyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antipsychotic agents with improved efficacy and tolerability profiles has led to significant interest in derivatives of 4-(2,4-difluorobenzoyl)piperidine. These compounds primarily exert their effects through the modulation of dopaminergic and serotonergic pathways, key targets in the treatment of psychosis. This guide provides a comparative analysis of the in-vivo efficacy of a representative derivative, NRA0562, against the established atypical antipsychotic, risperidone. The data presented is supported by detailed experimental protocols and visualizations of the relevant signaling pathways to aid in research and development efforts.

Comparative In-vivo Efficacy

The following table summarizes the in-vivo efficacy of NRA0562 compared to risperidone in a key preclinical model of psychosis: the methamphetamine (MAP)-induced hyperactivity model in rats. This model is widely used to assess the potential antipsychotic activity of new chemical entities.

CompoundDose (mg/kg)% Inhibition of MAP-induced HyperactivityReference
NRA0562 0.0350 (ED50)[1]
0.1~80[1]
Risperidone 0.1~60[1]
0.3~85[1]

ED50: The dose of a drug that produces 50% of its maximum response or effect.

As the data indicates, NRA0562 demonstrates potent activity in this model, with a lower ED50 value compared to risperidone, suggesting a potentially higher in-vivo potency.[1]

Key Signaling Pathways

The therapeutic effects of 4-(2,4-difluorobenzoyl)piperidine derivatives and other atypical antipsychotics are primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors. Understanding these signaling cascades is crucial for elucidating their mechanism of action.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi Gi Protein D2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Neuronal_Response Modulation of Neuronal Response PKA->Neuronal_Response

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Gq Gq Protein 5HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Cellular Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

A thorough understanding of the methodologies employed in preclinical studies is paramount for the accurate interpretation and replication of results.

Methamphetamine (MAP)-Induced Hyperactivity in Rats

This protocol is a standard in-vivo assay for screening potential antipsychotic drugs.

Objective: To evaluate the ability of a test compound to antagonize the locomotor hyperactivity induced by methamphetamine in rats.

Animals: Male Wistar rats (200-250g) are typically used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Procedure:

  • Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas) for a designated period (e.g., 60 minutes) for at least two days prior to the experiment.

  • Drug Administration:

    • The test compound (e.g., NRA0562 or risperidone) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a specific pretreatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), methamphetamine (e.g., 1 mg/kg) is administered subcutaneously (s.c.).

  • Behavioral Assessment:

    • Immediately following methamphetamine administration, rats are placed individually into the open-field arenas.

    • Locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • The data is typically expressed as the mean ± standard error of the mean (SEM).

    • The percentage of inhibition of methamphetamine-induced hyperactivity is calculated for each dose of the test compound relative to the vehicle-treated control group.

    • The ED50 value, the dose that produces 50% inhibition, is then calculated using regression analysis.

Workflow Diagram:

Experimental_Workflow Acclimation Animal Acclimation to Testing Cages Drug_Admin Administration of Test Compound/Vehicle Acclimation->Drug_Admin MAP_Admin Administration of Methamphetamine Drug_Admin->MAP_Admin Behavioral_Test Behavioral Assessment in Open-Field Arena MAP_Admin->Behavioral_Test Data_Analysis Data Analysis and ED50 Calculation Behavioral_Test->Data_Analysis

Workflow for MAP-Induced Hyperactivity Model

Conclusion

The available in-vivo data suggests that 4-(2,4-difluorobenzoyl)piperidine derivatives, exemplified by NRA0562, represent a promising avenue for the development of novel antipsychotic agents. Their potent activity in preclinical models, coupled with a mechanism of action targeting key dopaminergic and serotonergic pathways, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field to design and interpret future studies, ultimately contributing to the development of more effective treatments for psychotic disorders.

References

Comparative Cross-reactivity Analysis of RORγt Inverse Agonists Derived from (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,4-Difluorophenyl)(piperidin-4-yl)methanone serves as a key intermediate in the synthesis of various biologically active compounds.[1] This guide focuses on the cross-reactivity profiles of potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a critical therapeutic target in autoimmune diseases.[2][3] RORγt is essential for the differentiation of T helper 17 (Th17) cells, which are major producers of the pro-inflammatory cytokine IL-17.[2][4] Small molecule inverse agonists that inhibit RORγt transcriptional activity are a promising therapeutic strategy for a variety of autoimmune conditions.[2]

This guide provides a comparative analysis of the cross-reactivity of a representative RORγt inverse agonist, Compound X (a hypothetical compound derived from the core chemical structure for the purpose of this guide), against a panel of nuclear receptors. Its profile is compared with TMP778 , a known selective RORγt inhibitor.[5][6] Understanding the selectivity of these compounds is crucial for predicting potential off-target effects and ensuring a favorable safety profile.

Quantitative Cross-reactivity Data

The following table summarizes the inhibitory activity (IC50) of Compound X and TMP778 against RORγt and a panel of other nuclear receptors. Lower IC50 values indicate higher potency.

Target ReceptorCompound X (IC50, nM)TMP778 (IC50, nM)
RORγt 15 50
RORα500>10,000
RORβ800>10,000
LXRα>10,000>10,000
FXR>10,000>10,000
PPARγ>10,000>10,000
ERα>10,000>10,000
GR>10,000>10,000
PXR2,500>10,000

Data is representative and compiled for illustrative purposes based on typical screening results for selective RORγt modulators.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity of RORγt inverse agonists.

1. RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled ligand from the RORγt ligand-binding domain (LBD).

  • Materials:

    • Purified GST-tagged RORγt-LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescently labeled RORγt ligand (Fluormone™)

    • Test compounds (e.g., Compound X, TMP778)

    • Assay buffer (e.g., HEPES, NaCl, DTT, BSA)

    • 384-well microplates

  • Procedure:

    • Add assay buffer to the wells of a 384-well microplate.

    • Add the test compound at various concentrations.

    • A mixture of GST-tagged RORγt-LBD and Terbium-labeled anti-GST antibody is added to the wells.

    • The fluorescently labeled RORγt ligand is then added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.

    • The IC50 value is calculated from the dose-response curve, representing the concentration of the test compound required to inhibit 50% of the fluorescent ligand binding.

2. Nuclear Receptor Cross-reactivity Profiling (Cell-based Luciferase Reporter Assay)

This assay determines the functional activity of a compound on a panel of nuclear receptors by measuring the induction or repression of a luciferase reporter gene.[7]

  • Materials:

    • Host cell line (e.g., HEK293T)

    • Expression plasmids for the full-length nuclear receptors of interest.

    • Luciferase reporter plasmid containing response elements for the respective nuclear receptors.

    • Transfection reagent.

    • Cell culture medium and supplements.

    • Test compounds.

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect the host cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid.

    • Plate the transfected cells into 96-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or a known reference agonist/antagonist.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • The activity of the test compound is determined by the change in luciferase expression compared to the vehicle control.

Visualizations

Cross_Reactivity_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Selectivity Compound_Library Compound Library Primary_Assay RORγt Ligand Binding Assay (TR-FRET) Compound_Library->Primary_Assay Identify_Hits Identify Primary Hits (IC50 < 1µM) Primary_Assay->Identify_Hits Cellular_Assay RORγt Functional Assay (e.g., IL-17 Release) Identify_Hits->Cellular_Assay Potent Hits Selectivity_Panel Nuclear Receptor Panel (Luciferase Assay) Cellular_Assay->Selectivity_Panel Final_Selection Select Lead Candidates Selectivity_Panel->Final_Selection Selective Compounds

Caption: Workflow for RORγt Inverse Agonist Screening.

Caption: RORγt Signaling and Inverse Agonist Action.

References

Confirming the Molecular Structure of (2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to confirm the molecular structure of the pharmaceutical intermediate, (2,4-Difluorophenyl)(piperidin-4-yl)methanone, with the Chemical Abstracts Service (CAS) number 84162-86-7. The structural confirmation of this compound, an impurity and key intermediate in the synthesis of antipsychotic drugs such as Paliperidone and Risperidone, is critical for quality control and regulatory compliance in drug development.

The molecular structure of CAS 84162-86-7 is established as this compound.[1][2][3][4] This guide outlines the expected outcomes from standard analytical techniques used for structural elucidation and provides detailed experimental protocols for these methods.

Molecular Structure and Properties
Identifier Value
CAS Number 84162-86-7
Chemical Name This compound
Synonyms 4-(2,4-Difluorobenzoyl)piperidine
Molecular Formula C₁₂H₁₃F₂NO
Molecular Weight 225.23 g/mol
Chemical Structure F
Comparative Analysis of Spectroscopic Techniques for Structural Confirmation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. The expected data from these analyses are summarized below.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the difluorophenyl group, the piperidine ring protons, and the methine proton adjacent to the carbonyl group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and the distinct carbons of the piperidine ring.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z 226.1038, consistent with the molecular formula C₁₂H₁₄F₂NO⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (ketone) stretch, C-F stretches, and N-H stretch of the piperidine ring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard for the structural elucidation of small organic molecules in a pharmaceutical setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguously assigning the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation to obtain fragment ions, which can further confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the molecular structure of a pharmaceutical intermediate like CAS 84162-86-7.

cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation A Sample of CAS 84162-86-7 B High-Resolution Mass Spectrometry (HRMS) A->B D 1D NMR (1H, 13C) A->D E 2D NMR (COSY, HSQC, HMBC) A->E F Infrared (IR) Spectroscopy A->F C Determine Molecular Formula (C12H13F2NO) B->C G Propose Structure C->G D->G E->G F->G H Compare with Expected Structure of This compound G->H I Structure Confirmed H->I

Caption: Workflow for the structural confirmation of CAS 84162-86-7.

This structured approach, combining high-resolution mass spectrometry with one- and two-dimensional NMR and IR spectroscopy, provides a robust and reliable method for the unequivocal confirmation of the molecular structure of this compound.

References

Benchmarking Purity: A Comparative Guide to Commercial (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Risperidone. The purity of this starting material is critical as it directly impacts the impurity profile and overall quality of the final drug product. This document outlines standard analytical methodologies for purity assessment, compares the product with a key alternative used in Risperidone synthesis, and provides insights into the relevant biological pathways.

Commercial Purity Overview

This compound is most commonly available commercially as its oxime hydrochloride salt (CAS No. 135634-18-3). A survey of various suppliers indicates that the typical purity of this compound ranges from 95% to over 98%, as determined by High-Performance Liquid Chromatography (HPLC). While Certificates of Analysis (CoA) are often available upon request, publicly accessible, detailed comparative data on batch-to-batch consistency and impurity profiles across different vendors remains limited.

Supplier CategoryTypical Purity Range (by HPLC)Notes
Major Chemical Suppliers>98%Often provide detailed specifications and may offer analytical standards.
Research Chemical Suppliers95% - 98%Purity can vary; it is crucial to obtain a batch-specific CoA.
Bulk/Custom Synthesis>99% (upon request)Purity can be specified, but requires thorough analytical validation.

Experimental Protocols for Purity Determination

A comprehensive assessment of the purity of this compound and its oxime hydrochloride derivative involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the most common method for determining the purity of the target compound and quantifying impurities.

Objective: To separate and quantify this compound oxime hydrochloride and its related impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher aqueous composition and ramp up the organic phase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of the main compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Dilute to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Objective: To identify and quantify potential residual solvents and volatile organic impurities.

Instrumentation: A GC system coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500).

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • The concentration will depend on the expected level of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹⁹F NMR, is an excellent tool for structural confirmation and for identifying and quantifying impurities without the need for reference standards for each impurity. ¹⁹F NMR is especially useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2][3]

Objective: To confirm the structure of the main component and to identify and quantify impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard with a signal that does not overlap with the analyte signals.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹⁹F NMR Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Acquisition: Acquire a standard fluorine spectrum. Due to the high sensitivity of the ¹⁹F nucleus, acquisition times are generally shorter than for ¹³C NMR.

Experimental Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation start Commercial Sample of this compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC-UV Analysis (Purity and Related Substances) dissolve->hplc Dilute & Filter gcms GC-MS Analysis (Residual Solvents & Volatile Impurities) dissolve->gcms Dilute nmr NMR Spectroscopy (Structural Confirmation & qNMR) dissolve->nmr Dissolve in Deuterated Solvent data_analysis Compare against Reference Standards and Specifications hplc->data_analysis gcms->data_analysis nmr->data_analysis report Generate Purity Report and Certificate of Analysis data_analysis->report

Caption: Workflow for the comprehensive purity analysis of commercial this compound.

Comparison with an Alternative in Risperidone Synthesis

This compound oxime is a precursor to an essential intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , in the synthesis of Risperidone.[4][5] An alternative synthetic route to Risperidone utilizes this key benzisoxazole intermediate directly, bypassing the need for the target compound of this guide. Therefore, a comparison of the synthetic utility of these two starting materials is relevant for drug development professionals.

FeatureRoute A: this compound oximeRoute B: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Starting Material This compound oxime6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Next Synthetic Step Cyclization to form the benzisoxazole ring system.Direct alkylation with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Potential Advantages May be more cost-effective depending on the commercial price of the starting material.More convergent synthesis with fewer steps from this intermediate to the final product.
Potential Disadvantages An additional cyclization step is required, which may impact overall yield and introduce new impurities.The commercial availability and cost of this intermediate may be a limiting factor.
Reported Yield to Risperidone High yields for the subsequent alkylation step have been reported.[4]High yields for the direct alkylation have also been reported.[5][6]

Performance Comparison: A direct comparison of the overall efficiency of the two routes is highly dependent on the specific reaction conditions, scale, and the quality of the starting materials. However, Route B is chemically more efficient as it starts from a more advanced intermediate. The choice between the two routes will likely be driven by economic factors and the availability of the starting materials.

Biological Context: Relevance to Risperidone's Mechanism of Action

As a key precursor to Risperidone, the purity of this compound is paramount to ensure the safety and efficacy of the final drug. Risperidone is an atypical antipsychotic that exerts its therapeutic effects through a combination of antagonist activity at serotonin 5-HT2A and dopamine D2 receptors.[7]

Dopamine D2 Receptor Signaling Pathway

Risperidone's antagonism of the D2 receptor is central to its antipsychotic effects. The diagram below illustrates a simplified G-protein coupled signaling cascade initiated by dopamine binding to the D2 receptor.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Production (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Reduced Activity) cAMP->PKA Less Activation CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism at the 5-HT2A receptor is believed to contribute to Risperidone's efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8]

G Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq Gq Protein Activation HT2A_R->Gq PLC Phospholipase C (Activation) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (Activation) DAG->PKC CellularResponse Modulation of Cellular Processes Ca_Release->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.[8]

References

Comparative Analysis of Docking Scores for (2,4-Difluorophenyl)(piperidin-4-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking scores for various analogs of (2,4-Difluorophenyl)(piperidin-4-yl)methanone. The data presented is compiled from in-silico studies aimed at evaluating the binding affinities of these compounds against various protein targets. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and optimization of this chemical scaffold.

Introduction to this compound

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Piperidine and its derivatives are prevalent in medicinal chemistry due to their presence in numerous alkaloids and their utility in developing therapeutic agents for a wide range of diseases, including cancer and central nervous system disorders.[1][2] Modifications to this scaffold have been explored to develop potent inhibitors for various biological targets. This guide focuses on the comparative docking scores of its analogs, providing insights into their potential as therapeutic agents.

Comparative Docking Scores

The following table summarizes the molecular docking scores of various this compound oxime derivatives against two key antibacterial targets: Staphylococcus aureus Gyrase (PDB ID: 2XCT) and Escherichia coli Penicillin-Binding Protein 1b (PBP1b) (PDB ID: 5HL9).[3][4] Lower binding energy values indicate a higher predicted binding affinity.

Compound IDTarget ProteinBinding Energy (kcal/mol)
5k S. aureus Gyrase (2XCT)-8.3
5k E. coli PBP1b (5HL9)-8.0

Note: Compound 5k, identified as (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl) methanone oxime, demonstrated the most favorable binding energies among a series of 44 designed compounds in the cited study.[3][4]

For a broader context of piperidine-based compounds, a separate study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anti-cancer agents reported the following binding energies against various cancer-related protein targets:[1]

CompoundTarget Protein (Myeloma)Binding Energy (kcal/mol)
I6FS1-92.28
II6FS1-97.40
III6FS1-93.16
IV6FS1-89.41
V6FS1-89.33
CompoundTarget Protein (NKTL)Binding Energy (kcal/mol)
I5N21-95.51
II5N21-93.91
III5N21-99.01
IV5N21-97.50
V5N21-109.10
CompoundTarget Protein (Leukemia)Binding Energy (kcal/mol)
V6TJU-74.93 (Van der Waals)

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the presented data. The following is a summary of the typical experimental protocols.

Molecular Docking of this compound Oxime Derivatives [3][4]

  • Software: AutoDock Vina 1.5.6 was utilized for molecular docking and subsequent analysis.[3] Ligand preparation and optimization were performed using AutoDock Tools 4.2.6 and Marvin JS.[3]

  • Protein Preparation: The three-dimensional structures of Staphylococcus aureus Gyrase (PDB ID: 2XCT) and Escherichia coli Penicillin-Binding Protein 1b (PBP1b) were obtained from the Protein Data Bank.

  • Ligand Preparation: The 3D structures of the designed compounds were generated and converted to the PDB format using Marvin JS software. Optimization of the ligands was carried out using AutoDock Tools 4.2.6, followed by conversion to the PDBQT format.[3]

  • Grid Box Definition:

    • For the 2XCT protein, the grid box was centered at x = -11.83, y = 12.45, z = 69.92 with dimensions of x = 50, y = 50, z = 40.[3]

    • For the 5HL9 protein, the grid box was centered at x = -20.58, y = 16.47, z = -31.93 with dimensions of x = 50, y = 40, z = 60.[3]

  • Docking and Analysis: The ligand compounds were docked into the active sites of the target proteins. The binding energies, representing the interactions between the ligands and the proteins, were quantified in kcal/mol.[3]

Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and the signaling pathways targeted by the studied compounds.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (e.g., PDB: 2XCT, 5HL9) grid Grid Box Definition (Defining the Active Site) p_prep->grid l_prep Ligand Preparation (Methanone Analogs) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock scoring Binding Energy Calculation (kcal/mol) dock->scoring pose Pose Visualization & Interaction Analysis scoring->pose

Caption: Molecular docking experimental workflow.

signaling_pathway cluster_bacterial_processes Essential Bacterial Processes cluster_targets Molecular Targets cluster_inhibitors Inhibitors cluster_outcome Outcome dna_rep DNA Replication & Supercoiling gyrase DNA Gyrase (e.g., S. aureus Gyrase) dna_rep->gyrase cell_wall Peptidoglycan Synthesis (Cell Wall Formation) pbp Penicillin-Binding Proteins (PBPs) (e.g., E. coli PBP1b) cell_wall->pbp outcome Inhibition of Bacterial Growth (Antibacterial Effect) gyrase->outcome pbp->outcome inhibitor (2,4-Difluorophenyl)(piperidin-4-yl) methanone Analogs inhibitor->gyrase inhibition inhibitor->pbp inhibition

Caption: Targeted bacterial signaling pathways.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is not just a matter of compliance, but a fundamental aspect of a successful and safe research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a fluorinated phenylpiperidine derivative. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our ecosystem.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards, handling, and emergency measures for the compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[1]

  • An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2][3]

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste: Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste.

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated chemical waste.[1] This is crucial for proper treatment and disposal by waste management facilities.

Step 2: Preparing for Disposal

  • Solid Waste:

    • Carefully transfer the solid this compound into a designated, compatible, and properly labeled hazardous waste container.[1][4]

    • Avoid generating dust during transfer.

  • Solutions:

    • If the compound is in solution, transfer it to a designated container for halogenated liquid waste.

    • Ensure the waste container is made of a material compatible with the solvent used. Plastic containers are often preferred.[5]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

    • Dispose of these items in a designated solid hazardous waste container.

Step 3: Labeling and Storage

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[1][5] Indicate the approximate concentration or quantity.

  • Secure Storage:

    • Keep waste containers tightly closed except when adding waste.[2][4]

    • Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

    • Ensure the SAA is inspected regularly for any signs of leakage.[4]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's or company's established procedures for hazardous waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department or a contracted waste management provider.[5]

  • Do Not Accumulate Excessive Waste: Adhere to the accumulation limits for hazardous waste in your SAA as specified by regulations.[5]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent.[2]

  • Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and disposed of in the appropriate halogenated liquid waste container.[2]

  • Deface Labels: After triple rinsing, deface or remove the original label from the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[2]

Quantitative Guidelines for Laboratory Waste Management

The following table summarizes general quantitative guidelines that are often applicable in a laboratory setting. Always consult your local and institutional regulations for specific requirements.

ParameterGuidelineRegulatory Context
Aqueous Waste pH Must be between 5.5 and 10.5 for drain disposal (if permitted for non-hazardous waste).This range is a common requirement to prevent corrosion of plumbing and damage to wastewater treatment systems.[3] Note: this compound should not be drain disposed.
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.This is a federal EPA regulation in the United States, though state or local rules may be more stringent.[5]
Acutely Toxic Waste (P-listed) Limit in SAA A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.While the specific classification of this compound would require consulting its SDS and regulatory lists, this is a critical limit for highly toxic substances.[5]
Container Headspace Leave at least one inch of headspace in liquid waste containers.This allows for vapor expansion and helps to prevent spills.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_management Container Management cluster_disposal Final Disposal start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify as Hazardous and Halogenated Waste consult_sds->identify_hazards is_solid Is the waste solid or contaminated material? identify_hazards->is_solid solid_waste Place in 'Solid Halogenated Hazardous Waste' Container is_solid->solid_waste Yes liquid_waste Place in 'Liquid Halogenated Hazardous Waste' Container is_solid->liquid_waste No label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container seal_container Keep Container Securely Closed label_container->seal_container store_saa Store in Satellite Accumulation Area (SAA) contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs seal_container->store_saa

Caption: Disposal workflow for this compound.

By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility. Always remember that local regulations may vary, and it is essential to be familiar with the specific requirements of your institution.

References

Personal protective equipment for handling (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (2,4-Difluorophenyl)(piperidin-4-yl)methanone and its common salt form, this compound oxime hydrochloride (CAS No. 135634-18-3). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound oxime hydrochloride is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1] The GHS07 pictogram, indicating a health hazard, is associated with this chemical. Strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. Check for rips or punctures before use.[2]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals and visibly tears upon puncture.[2] Neoprene is also a suitable alternative.[3]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection for the entire face.[4]
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Use in a well-ventilated area or fume hood.[4]Prevents inhalation of the powdered chemical, which is a primary route of exposure.
Body Protection A long-sleeved laboratory coat that closes in the front, worn over personal clothing.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of solid this compound in a laboratory setting.

Experimental Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Handling Area don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh Weigh the Chemical in a Fume Hood gather_materials->weigh transfer Transfer the Chemical to the Reaction Vessel weigh->transfer dissolve Dissolve or Use the Chemical as Required transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe Doff PPE in the Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands start Waste Generation segregate Segregate Waste by Type (Solid, Liquid, Sharps) start->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize label_waste Label with 'Hazardous Waste' and Full Chemical Contents containerize->label_waste store Store in a Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store->request_pickup end Proper Disposal by EHS request_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Difluorophenyl)(piperidin-4-yl)methanone
Reactant of Route 2
(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.